MNK inhibitor 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29N9O |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[5-amino-6-[1-methyl-7-[(3S)-3-methylpiperazin-1-yl]benzimidazol-2-yl]pyrazin-2-yl]-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C25H29N9O/c1-15-14-34(11-10-27-15)20-7-5-6-17-22(20)33(4)24(31-17)21-23(26)29-13-19(30-21)18-12-16(8-9-28-18)25(35)32(2)3/h5-9,12-13,15,27H,10-11,14H2,1-4H3,(H2,26,29)/t15-/m0/s1 |
InChI Key |
FBTRDJIPJVBTHV-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=CC=CC3=C2N(C(=N3)C4=NC(=CN=C4N)C5=NC=CC(=C5)C(=O)N(C)C)C |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC3=C2N(C(=N3)C4=NC(=CN=C4N)C5=NC=CC(=C5)C(=O)N(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MNK Inhibitors
This technical guide provides a comprehensive overview of the mechanism of action of Mitogen-activated protein kinase (MAPK)-interacting kinase (MNK) inhibitors, with a primary focus on the potent and selective compound known as MNK inhibitor 9. Due to the limited public availability of extensive experimental data on this compound, this guide will also draw upon the well-characterized clinical-stage MNK inhibitor, Tomivosertib (eFT508), to illustrate the broader principles and detailed experimental methodologies used to elucidate the mechanism of this class of therapeutic agents.
Introduction to MNK and Its Role in Disease
MAPK-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that act as downstream effectors of the MAPK signaling pathway, a critical regulator of cell growth, differentiation, and stress responses.[1] MNK1 and MNK2 are activated by upstream kinases such as ERK and p38, and their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E).[1] Phosphorylation of eIF4E at serine 209 is a key step in cap-dependent mRNA translation, a process essential for protein synthesis.[1]
In various cancers, the MAPK pathway is often overactive, leading to increased phosphorylation of eIF4E and subsequent dysregulated translation of mRNAs encoding proteins involved in tumor growth, survival, and metastasis.[1] Consequently, inhibiting MNK1 and MNK2 presents a promising therapeutic strategy for cancer and other diseases characterized by aberrant MAPK signaling.[1]
This compound: A Potent and Selective Inhibitor
This compound is a highly potent and selective dual inhibitor of MNK1 and MNK2.[2][3] Its primary mechanism of action is the direct inhibition of the kinase activity of both MNK isoforms.
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target(s) | Assay Type | Reference |
| IC | 0.003 µM | MNK1 | Biochemical Assay | [2] |
| IC | 0.003 µM | MNK2 | Biochemical Assay | [2] |
| EC | 1.7 µM | KMS11-luc | Cell Proliferation | [2] |
| Off-Target IC | 0.69 µM | CaMK2D | Biochemical Assay | [2] |
| Off-Target IC | 0.28 µM | FLT3 | Biochemical Assay | [2] |
| Off-Target IC | 0.73 µM | PIM2 | Biochemical Assay | [2] |
| Off-Target IC | 0.37 µM | ROCK2 | Biochemical Assay | [2] |
Tomivosertib (eFT508): A Case Study in MNK Inhibition
Tomivosertib (eFT508) is a potent, selective, and orally bioavailable dual inhibitor of MNK1 and MNK2 that has undergone extensive preclinical and clinical investigation.[4][5][6][7] The detailed study of Tomivosertib provides a comprehensive blueprint for understanding the multifaceted mechanism of action of MNK inhibitors.
Tomivosertib functions as a reversible, ATP-competitive inhibitor of MNK1 and MNK2.[5][6] This means it binds to the ATP-binding pocket of the MNK enzymes, preventing the binding of ATP and subsequent phosphorylation of substrates like eIF4E.
The primary consequence of MNK inhibition by Tomivosertib is the dose-dependent reduction of eIF4E phosphorylation at serine 209.[4][5][6] This leads to a selective modulation of mRNA translation, affecting the synthesis of proteins crucial for cancer cell proliferation, survival, and immune evasion.
References
- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Role of MNK Inhibitor 9 in Modulating eIF4E Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) and their downstream substrate, eukaryotic translation initiation factor 4E (eIF4E), represent a critical signaling nexus implicated in a variety of pathological conditions, most notably cancer. Phosphorylation of eIF4E at Serine 209 by MNK1 and MNK2 is a key regulatory event that promotes the translation of specific mRNAs encoding proteins involved in cell growth, proliferation, and survival.[1][2] Consequently, the development of potent and selective MNK inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of MNK inhibitor 9, its mechanism of action, and its impact on eIF4E phosphorylation. We present key quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the core signaling and experimental workflows.
The MNK-eIF4E Signaling Axis
The MNK-eIF4E signaling pathway is a crucial regulator of protein synthesis and is often dysregulated in various diseases.[1][3] Extracellular signals transmitted through the mitogen-activated protein kinase (MAPK) pathway, specifically via ERK and p38, activate MNK1 and MNK2.[1] These activated kinases then phosphorylate their primary substrate, eIF4E, at Serine 209.[4][5] This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation, a process essential for protein synthesis.[1] The phosphorylation of eIF4E enhances the translation of a subset of mRNAs that are crucial for cell growth, survival, and proliferation.[1] In the context of cancer, the overactivation of the MAPK signaling pathway and subsequent increased eIF4E phosphorylation are frequently observed, contributing to tumor progression, metastasis, and resistance to therapies.[1]
Below is a diagram illustrating the core MNK-eIF4E signaling pathway.
This compound: A Potent Modulator of eIF4E Phosphorylation
This compound is a highly potent and selective small molecule inhibitor of both MNK1 and MNK2.[2][6] Its ability to effectively block the catalytic activity of these kinases prevents the subsequent phosphorylation of eIF4E, thereby inhibiting the translation of oncogenic proteins.
Quantitative Data
The following tables summarize the key in vitro efficacy data for this compound and other relevant MNK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [6]
| Target | IC50 (µM) |
| MNK1 | 0.003 |
| MNK2 | 0.003 |
| CaMK2D | 0.69 |
| FLT3 | 0.28 |
| PIM2 | 0.73 |
| ROCK2 | 0.37 |
Table 2: Cellular Activity of MNK Inhibitors
| Compound | Assay | Cell Line | Activity (µM) | Reference |
| This compound | Proliferation (EC50) | KMS11-luc (Multiple Myeloma) | 1.7 | [6] |
| MNKI-8e | Proliferation (GI50) | MV4-11 (AML) | 1.32 | [7] |
| MNKI-8e | Proliferation (GI50) | KG-1 (AML) | 1.23 | [7] |
| EB1 | eIF4E Phosphorylation Inhibition | - | More potent than CGP57380, less than eFT508 | [8] |
| Tomivosertib (eFT-508) | eIF4E Phosphorylation Inhibition (IC50) | Tumor cell lines | 0.002 - 0.016 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of MNK inhibitors on eIF4E phosphorylation and cellular outcomes.
In Vitro MNK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of MNK1 or MNK2.
Materials:
-
Active MNK1 or MNK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[9]
-
Substrate (e.g., recombinant eIF4E or a generic substrate like Myelin Basic Protein)[10]
-
ATP (radiolabeled [γ-³³P]ATP or non-radiolabeled for luminescence-based assays)
-
This compound (or other test compounds)
-
96-well plates
-
Incubator (30°C)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay reagents for luminescence-based assays)
Procedure:
-
Prepare a master mix containing the kinase assay buffer, substrate, and ATP.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate. Include appropriate controls (no inhibitor and no enzyme).
-
Add the diluted MNK1 or MNK2 enzyme to the wells to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 15-45 minutes).
-
Stop the reaction. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper. For luminescence-based assays, add the ADP-Glo™ reagent.
-
Quantify the kinase activity. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP and measure the remaining radioactivity using a scintillation counter.[9] For luminescence-based assays, measure the luminescent signal according to the manufacturer's instructions.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for Phospho-eIF4E (Ser209)
This technique is used to determine the levels of phosphorylated eIF4E in cells treated with an MNK inhibitor.
Materials:
-
Cell culture reagents
-
This compound (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)[11]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[11]
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total eIF4E[11][12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[11]
-
Imaging system (e.g., gel imager or X-ray film)[13]
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.[11][13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF4E to normalize the phospho-eIF4E signal.
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the growth and survival of cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Blue®, MTT, or similar)[14]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 72 hours).[7]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 or GI50 value.
Conclusion
This compound is a powerful research tool for dissecting the role of the MNK-eIF4E signaling axis in health and disease. Its high potency and selectivity make it an invaluable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this pathway. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the effects of MNK inhibitors on eIF4E phosphorylation and cellular function. Further research into compounds like this compound will undoubtedly continue to advance our understanding of cancer biology and may lead to the development of novel therapeutic interventions.
References
- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. JCI - MNK-driven eIF4E phosphorylation regulates the fibrogenic transformation of mesenchymal cells and chronic lung allograft dysfunction [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Phospho-eIF4E (Ser209) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Synergistic effects of inhibiting the MNK-eIF4E and PI3K/AKT/ mTOR pathways on cell migration in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of MNK Inhibitor 9 (Tomivosertib) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key players in the regulation of protein synthesis and cellular responses to stress.[1][2] They are situated at the convergence of critical signaling pathways, including the RAS/RAF/MEK/ERK and p38 MAPK pathways, which are frequently dysregulated in various cancers.[3][4][5] MNK1/2's primary substrate is the eukaryotic translation initiation factor 4E (eIF4E). The phosphorylation of eIF4E at serine 209 is a crucial step for initiating cap-dependent mRNA translation of proteins involved in tumor growth, proliferation, and survival.[1][6] This makes the MNK1/2-eIF4E axis a compelling target for cancer therapy.[3][7]
Tomivosertib (also known as eFT508 and MNK inhibitor 9) is a potent, highly selective, and orally bioavailable small-molecule inhibitor of both MNK1 and MNK2.[8][9] By blocking the activity of these kinases, tomivosertib prevents the phosphorylation of eIF4E, thereby selectively reducing the translation of oncogenic proteins.[6] This guide provides a comprehensive overview of tomivosertib's mechanism of action, preclinical and clinical data, and relevant experimental protocols for its study in cancer research.
Mechanism of Action
Tomivosertib functions as a reversible, ATP-competitive inhibitor of MNK1 and MNK2.[10] This direct inhibition prevents the phosphorylation of their key substrate, eIF4E, at serine 209.[6] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation, particularly for mRNAs that encode proteins with oncogenic potential.[6] By blocking this phosphorylation, tomivosertib effectively reduces the synthesis of proteins that drive tumor growth, survival, and immune evasion, such as c-Myc, Cyclin D1, MCL-1, and Programmed Death-Ligand 1 (PD-L1).[6][9]
The inhibition of the MNK1/2-eIF4E signaling axis by tomivosertib has been shown to lead to reduced tumor cell proliferation and the induction of apoptosis in various cancer cell lines.[6][11] Preclinical studies have demonstrated its anti-neoplastic effects in models of diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), breast cancer, and lung cancer.[6][8]
Signaling Pathway
The MNK1/2 kinases are activated by the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5] Once activated, MNK1/2 phosphorylate eIF4E, which then initiates the translation of oncogenic proteins. Tomivosertib acts by directly inhibiting MNK1/2, thereby blocking this downstream signaling cascade.
Preclinical and Clinical Data
Tomivosertib has demonstrated significant anti-cancer activity in a range of preclinical models and has been evaluated in several clinical trials.
Quantitative Preclinical Data
| Parameter | Value | Cell Lines / Model | Reference |
| Enzymatic IC50 (MNK1) | 1-2.4 nM | Enzyme Assays | [6][8][9][10] |
| Enzymatic IC50 (MNK2) | 1-2 nM | Enzyme Assays | [6][8][9][10] |
| Cellular p-eIF4E IC50 | 2-16 nM | Various Tumor Cell Lines | [6][9][10] |
| Antiproliferative GI50 | 27.93 µM | HCT-116 | [9] |
| Antiproliferative GI50 | > 50 µM | A2780 | [9] |
| In Vivo Tumor Growth Inhibition (TGI) | 71% (1 mg/kg QD), 75% (10 mg/kg QD) | TMD8 and HBL-1 ABC-DLBCL models | [] |
Summary of Key Clinical Trial Findings
| Trial Identifier | Phase | Cancer Type(s) | Key Findings | Reference |
| NCT02605083 | Phase 1 | Advanced Solid Tumors | Tomivosertib was well-tolerated. 6 patients achieved stable disease. Doses ≥ 300 mg showed target engagement. | [13] |
| Phase 1b | Metastatic Breast Cancer | Combination with paclitaxel was well-tolerated with no pharmacokinetic interaction. A clear reduction in p-eIF4E was observed in tumor biopsies. | [14][15][16] | |
| NCT04622007 (KICKSTART) | Phase 2 | Non–Small Cell Lung Cancer (NSCLC) | Modest activity observed with tomivosertib plus pembrolizumab, but did not meet the prespecified threshold for progression-free survival benefit. | [17] |
| Phase 2 | Various Solid Tumors | In patients with insufficient response to checkpoint inhibitors, the combination was evaluated. Common grade 3/4 adverse events included increased ALT and CPK. | [18] | |
| Phase 1/2 | Hematological Malignancies | An open-label study to evaluate safety, pharmacokinetics, pharmacodynamics, and antitumor activity. | [19] |
Experimental Protocols
Western Blot for Phospho-eIF4E (Ser209) Inhibition
This protocol is used to determine the effect of tomivosertib on the phosphorylation of its direct target, eIF4E, in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV411, U937 AML cells) and allow them to adhere overnight.[8] Treat cells with increasing concentrations of tomivosertib (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1-4 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of total cell lysates (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF4E.[8]
Cell Viability Assay (WST-1 or MTT)
This assay measures the anti-proliferative effects of tomivosertib on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Drug Treatment: After 24 hours, treat the cells with a range of tomivosertib concentrations for a specified period (e.g., 4 days).[8]
-
Assay:
-
Add WST-1 or MTT reagent to each well and incubate for 1-4 hours.[8]
-
If using MTT, add solubilization solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 values.
Experimental Workflow Diagram
Conclusion
Tomivosertib (this compound) is a highly selective inhibitor of MNK1/2 that has demonstrated a clear mechanism of action through the inhibition of eIF4E phosphorylation. This leads to reduced translation of key oncogenic proteins, resulting in anti-tumor activity across a variety of preclinical cancer models. Clinical studies have shown that tomivosertib is generally well-tolerated and achieves target engagement in patients. While it has shown modest activity in some clinical settings, ongoing research continues to explore its potential in combination with other therapies, such as chemotherapy and immune checkpoint inhibitors, to enhance anti-tumor responses.[8][14][17] The continued investigation of tomivosertib and the MNK1/2-eIF4E axis holds promise for the development of novel cancer therapeutic strategies.
References
- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. onclive.com [onclive.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Facebook [cancer.gov]
An In-depth Technical Guide to the MNK Inhibitor 9 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are key regulators of protein synthesis and are implicated in a variety of cancers.[1][2][3] Positioned at the convergence of the Ras/Raf/MEK/ERK and p38 MAPK signaling cascades, MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[1][2] This phosphorylation event is a critical step in the translation of a specific subset of mRNAs that encode for proteins involved in tumor growth, proliferation, and survival.[4] Consequently, the MNK-eIF4E axis has emerged as a promising therapeutic target in oncology. This guide provides a detailed technical overview of the MNK signaling pathway, with a specific focus on MNK inhibitor 9, a potent and selective small molecule inhibitor of both MNK1 and MNK2. We will delve into the core signaling pathway, present quantitative data for this compound and other key inhibitors, provide detailed experimental protocols for studying this pathway, and visualize the critical processes through signaling and workflow diagrams.
The Core MNK Signaling Pathway
The MNK signaling pathway is a crucial downstream branch of the MAPK signaling network. Extracellular signals such as growth factors and stress stimuli activate the Ras/Raf/MEK/ERK and p38 MAPK pathways.[1][2] Activated ERK and p38 then directly phosphorylate and activate MNK1 and MNK2.[1][2] Once activated, MNKs phosphorylate their primary substrate, eIF4E, at Ser209.[1][2] Phosphorylated eIF4E (p-eIF4E) exhibits an enhanced binding affinity for the 5' cap of specific mRNAs, promoting their translation into proteins that are critical for cell cycle progression, survival, and angiogenesis. These include oncoproteins such as c-Myc and cyclin D1.[4]
This compound acts as a potent and selective inhibitor of both MNK1 and MNK2, thereby blocking the phosphorylation of eIF4E and attenuating the translation of these oncogenic proteins.[5] This mechanism of action provides a targeted approach to inhibit tumor growth and proliferation.
Signaling Pathway Diagram
Quantitative Data for MNK Inhibitors
The potency and selectivity of MNK inhibitors are critical for their therapeutic potential. The following tables summarize key quantitative data for this compound and other notable MNK inhibitors.
Table 1: In Vitro Potency of Selected MNK Inhibitors
| Compound | MNK1 IC₅₀ (nM) | MNK2 IC₅₀ (nM) | Reference |
| This compound | 3 | 3 | [5] |
| Tomivosertib (eFT508) | 2.4 | 1 | [3][6] |
| ETC-206 | 64 | 86 | [6] |
| BAY1143269 | - | - | [2][7] |
| SEL-201 | 10.8 | 5.4 | [6] |
| CGP 57380 | 2200 | - | [6] |
| EB1 | 690 | 9400 | [5] |
Table 2: Cellular Activity and Selectivity of this compound
| Parameter | Value | Cell Line | Reference |
| p-eIF4E IC₅₀ | 0.6 nM | KMS11-luc myeloma | |
| Cell Proliferation EC₅₀ | 1.7 µM | KMS11-luc myeloma | |
| Selectivity Profile | No activity against CDK1/2 (>25 µM) | - | |
| 4 out of 53 kinases with IC₅₀ <1 µM | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MNK inhibitors and their effects on the signaling pathway.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the activity of MNK1 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human MNK1 enzyme
-
MNK substrate (e.g., eIF4E peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound and other test compounds
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the MNK1 enzyme and the eIF4E peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-eIF4E (Ser209)
This protocol describes the detection of p-eIF4E in cell lysates following treatment with an MNK inhibitor.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209) and rabbit anti-total eIF4E
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-eIF4E antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF4E.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.[8][9][10]
Materials:
-
Cancer cell line
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the EC₅₀ value.
Experimental and Logical Workflows
The discovery and preclinical development of a targeted inhibitor like this compound follows a structured workflow.
Kinase Inhibitor Discovery and Preclinical Development Workflow
Conclusion
The MNK signaling pathway, centered on the phosphorylation of eIF4E, represents a critical node in cancer cell proliferation and survival. This compound has demonstrated high potency and selectivity for MNK1 and MNK2 in preclinical studies, highlighting its potential as a targeted therapeutic agent. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the MNK-eIF4E axis and advance the development of novel MNK inhibitors for cancer therapy. Continued research in this area holds the promise of delivering new and effective treatments for a range of malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Emerging Translational Potential of MNK Inhibitors for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. MTT Cell Viability Assay [bio-protocol.org]
In-Depth Technical Guide: Selectivity Profile of MNK Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of MNK inhibitor 9, a potent and selective dual inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant biological pathways and workflows to support further research and development efforts.
Introduction
This compound is a small molecule inhibitor developed through structure-based drug design, demonstrating high potency against both MNK1 and MNK2 with IC50 values of 3 nM for both kinases.[1] These kinases are key downstream effectors of the MAPK signaling pathway, playing a crucial role in mRNA translation and protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[2][3] Dysregulation of the MNK-eIF4E axis is implicated in various cancers, making selective MNK inhibitors like compound 9 valuable tools for both basic research and as potential therapeutic agents.[4] This guide offers an in-depth look at the inhibitor's selectivity and the methodologies used for its characterization.
Quantitative Selectivity Profile
The selectivity of this compound has been assessed against a broad panel of kinases to determine its specificity. The following tables summarize the inhibitory activity of the compound against its primary targets and a selection of off-target kinases.
Table 1: Potency against Target Kinases
| Target | IC50 (nM) |
| MNK1 | 3 |
| MNK2 | 3 |
Table 2: Selectivity against a Panel of Off-Target Kinases
| Kinase | IC50 (µM) |
| CaMK2D | 0.69 |
| FLT3 | 0.28 |
| PIM2 | 0.73 |
| ROCK2 | 0.37 |
A comprehensive screen against a panel of 53 kinases revealed that only four kinases showed an IC50 of less than 1 µM, demonstrating the high selectivity of this compound.[1]
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 / EC50 (µM) |
| KMS11-luc (Multiple Myeloma) | Inhibition of eIF4E phosphorylation | 0.0006 |
| KMS11-luc (Multiple Myeloma) | Inhibition of cell proliferation | 1.7 |
Experimental Protocols
Detailed methodologies for the key assays used to characterize the selectivity and potency of this compound are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
MNK1 or MNK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a specific peptide for MNK)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add 5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 96-well plate.
-
Prepare a kinase/substrate mixture by diluting the MNK enzyme and the appropriate substrate in kinase buffer. Add 10 µL of this mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for eIF4E Phosphorylation
This assay measures the ability of this compound to block the phosphorylation of eIF4E in a cellular context.
Materials:
-
KMS11-luc multiple myeloma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-eIF4E (Ser209) and mouse anti-total-eIF4E
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed KMS11-luc cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total eIF4E.
-
Quantify the band intensities and calculate the ratio of phospho-eIF4E to total eIF4E. Determine the IC50 value for the inhibition of eIF4E phosphorylation.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the MNK signaling pathway and a typical experimental workflow for inhibitor characterization.
References
The Discovery and Development of MNK Inhibitor 9: A Technical Whitepaper
Abstract
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathways, playing a crucial role in mRNA translation and the regulation of cellular processes such as proliferation and survival.[1][2] Their primary substrate, the eukaryotic translation initiation factor 4E (eIF4E), is phosphorylated at Ser209 upon MNK activation, a process linked to oncogenesis.[1][2][3] Consequently, the development of potent and selective MNK inhibitors has become a significant area of interest in oncology research. This whitepaper provides a comprehensive technical overview of the discovery and development of MNK inhibitor 9, a potent and selective dual MNK1/2 inhibitor. We will delve into its mechanism of action, detail the experimental protocols for its characterization, present its inhibitory activity and selectivity in a structured format, and visualize the underlying biological and experimental workflows.
The MNK Signaling Pathway
The MNK kinases are activated by the p38 and Erk MAPK pathways.[4] Once activated, MNKs phosphorylate eIF4E, which is a component of the eIF4F complex responsible for the initiation of cap-dependent mRNA translation.[5] The phosphorylation of eIF4E is thought to facilitate the translation of a subset of mRNAs that are critical for tumor growth and survival.[5]
Discovery of this compound
This compound was discovered through a structure-based drug design approach, originating from a high-throughput screening (HTS) hit. The optimization of the initial aminopyrazine benzimidazole series was guided by a docking model, conformational analysis, and comparison of binding pockets with anti-targets to enhance potency and selectivity. This process led to the identification of compound 9 as a highly potent and selective inhibitor of both MNK1 and MNK2.[6]
Quantitative Data
This compound is a potent inhibitor of both MNK1 and MNK2 with an IC50 of 3 nM for both isoforms.[7][8] It exhibits excellent selectivity against a panel of 53 kinases, with only four other kinases (CaMK2D, FLT3, PIM2, and ROCK2) showing an IC50 of less than 1 µM.[7][8] In a cellular context, it inhibits the phosphorylation of eIF4E in the KMS11-luc human multiple myeloma cell line with an IC50 of 0.6 nM and demonstrates anti-proliferative activity in the same cell line with an EC50 of 1.7 µM.[7][8]
| Target | IC50 (µM) |
| MNK1 | 0.003 |
| MNK2 | 0.003 |
| CaMK2D | 0.69 |
| FLT3 | 0.28 |
| PIM2 | 0.73 |
| ROCK2 | 0.37 |
| CDK1/2 | >25 |
Table 1: Kinase Inhibitory Potency and Selectivity of this compound. [7][8]
| Cell Line | Assay | EC50 (µM) |
| KMS11-luc | Proliferation | 1.7 |
Table 2: Cellular Activity of this compound. [7]
Experimental Protocols
Biochemical Kinase Assay
A common method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Protocol:
-
A reaction mixture is prepared containing the recombinant MNK1 or MNK2 enzyme, a suitable substrate (e.g., a peptide derived from the RS domain), and the test compound (this compound) in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and subsequently measure the newly synthesized ATP in a luciferase reaction.
-
Luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.
Cellular eIF4E Phosphorylation Assay
The cellular activity of MNK inhibitors is often assessed by measuring the phosphorylation of their primary downstream target, eIF4E, at Ser209.
Protocol:
-
Cancer cell lines (e.g., KMS11-luc) are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound for a specified duration.
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated eIF4E (p-eIF4E) and total eIF4E are quantified using methods such as Western blotting or a sandwich ELISA with specific antibodies.
-
The ratio of p-eIF4E to total eIF4E is calculated, and the IC50 value for the inhibition of eIF4E phosphorylation is determined from the dose-response curve.
Cell Proliferation Assay
The anti-proliferative effects of this compound are determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Protocol:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
The cells are incubated for a period of time, typically 72 hours.
-
For the MTT assay, an MTT solution is added to each well, and the cells are incubated to allow the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured.
-
For the CellTiter-Glo® assay, the reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[9]
Conclusion
This compound is a potent and selective dual inhibitor of MNK1 and MNK2, developed through a rational, structure-based drug design approach. Its high potency in both biochemical and cellular assays, coupled with its selectivity, makes it a valuable tool for further investigation into the therapeutic potential of MNK inhibition in oncology and other diseases where the MNK signaling pathway is dysregulated. The detailed experimental protocols and structured quantitative data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals in the field. Further in vivo studies are warranted to fully elucidate the pharmacokinetic properties and therapeutic efficacy of this promising compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of A Selective and Potent Inhibitor of MNK Kinase 1/2 Utilizing Structure-Based Drug Design - OAK Open Access Archive [oak.novartis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:1889336-59-7 | Chemsrc [chemsrc.com]
- 9. mdpi.com [mdpi.com]
The Therapeutic Potential of MNK Inhibitor 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) have emerged as critical nodes in cellular signaling pathways that drive oncogenesis, inflammation, and neurological dysfunction. These kinases are the sole effectors of eukaryotic initiation factor 4E (eIF4E) phosphorylation at Ser209, a post-translational modification pivotal for the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis. Consequently, the development of potent and selective MNK inhibitors represents a promising therapeutic strategy. This technical guide provides an in-depth overview of MNK inhibitor 9, a potent and selective small molecule inhibitor of both MNK1 and MNK2. We present its biochemical and cellular activity, delve into the underlying signaling pathways, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of MNK inhibition.
Introduction to MNK and its Role in Disease
The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to the cell's interior, orchestrating a wide array of cellular processes including growth, differentiation, and stress responses.[1] Downstream of the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways lie the MNK kinases, MNK1 and MNK2.[2] These serine/threonine kinases play a pivotal role in the regulation of protein synthesis through their primary substrate, eIF4E.[2]
Upon activation, MNK1 and MNK2 phosphorylate eIF4E at serine 209.[2] This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins.[1] Dysregulation of the MNK-eIF4E axis, leading to hyper-phosphorylation of eIF4E, is frequently observed in various cancers and is associated with tumor growth, metastasis, and resistance to therapy.[1] Beyond oncology, this pathway is implicated in inflammatory responses through the regulation of cytokine production and in neurological disorders where abnormal protein synthesis contributes to pathology.[2][3]
This compound: A Potent and Selective Dual MNK1/2 Inhibitor
This compound is a small molecule compound identified through structure-based drug design as a highly potent and selective inhibitor of both MNK1 and MNK2.[4] Its discovery represents a significant step towards the development of targeted therapies aimed at modulating the MNK-eIF4E signaling axis.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
| Target | IC50 (µM) | Reference |
| MNK1 | 0.003 | [4] |
| MNK2 | 0.003 | [4] |
| CaMK2D | 0.69 | [4] |
| FLT3 | 0.28 | [4] |
| PIM2 | 0.73 | [4] |
| ROCK2 | 0.37 | [4] |
Table 1: In vitro Kinase Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against both MNK1 and MNK2, with significantly lower activity against other tested kinases, indicating its selectivity.
| Cell Line | Assay | EC50 (µM) | Reference |
| KMS11-luc (Human Multiple Myeloma) | Cell Proliferation | 1.7 | [4] |
Table 2: Cellular Activity of this compound. The half-maximal effective concentration (EC50) for the inhibition of cell proliferation in a multiple myeloma cell line highlights the potential of this compound as an anti-cancer agent.
Signaling Pathways and Experimental Workflows
The therapeutic potential of this compound is rooted in its ability to modulate the MAPK/MNK/eIF4E signaling pathway. Understanding this pathway and the experimental workflows used to investigate the effects of this compound is crucial for its preclinical and clinical development.
The MAPK/MNK/eIF4E Signaling Pathway
Caption: The MAPK/MNK/eIF4E signaling cascade and the point of intervention for this compound.
Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for the in vitro characterization of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of any therapeutic candidate. Below are representative protocols for the key assays used to characterize this compound.
In Vitro MNK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against MNK1 and MNK2 using a luminescent ADP detection assay.
Materials:
-
Recombinant human MNK1 and MNK2 enzymes
-
MNKtide substrate (or other suitable substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase buffer, MNK enzyme, and substrate in each well of a 384-well plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cellular Phospho-eIF4E Assay (HTRF®)
This protocol describes a method to measure the phosphorylation of eIF4E in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., KMS11-luc)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
HTRF® Phospho-eIF4E (Ser209) and Total eIF4E assay kits (Revvity)
-
White, low-volume 384-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Lyse the cells by adding the lysis buffer directly to the wells.
-
Transfer the cell lysates to a 384-well plate.
-
Add the HTRF® antibody mix for either phospho-eIF4E or total eIF4E to the respective wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 4 hours or overnight).
-
Read the plate on an HTRF®-compatible reader.
-
Calculate the ratio of the phospho-eIF4E signal to the total eIF4E signal and determine the effect of this compound on eIF4E phosphorylation.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., KMS11-luc)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the EC₅₀ value.
In Vivo Tumor Xenograft Model
This is a general protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model of cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Cancer cell line (e.g., KMS11-luc)
-
Matrigel (optional, to aid tumor establishment)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) in a suitable buffer, with or without Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies of p-eIF4E levels).
-
Analyze the tumor growth inhibition data to assess the in vivo efficacy of this compound.
Therapeutic Potential and Future Directions
The potent and selective inhibition of MNK1 and MNK2 by this compound positions it as a valuable tool for both basic research and as a potential therapeutic agent. The preclinical data demonstrating its ability to inhibit the proliferation of multiple myeloma cells is a strong starting point for further investigation in other hematological malignancies and solid tumors where the MNK-eIF4E axis is implicated.
Future research should focus on:
-
Expanding preclinical efficacy studies: Evaluating this compound in a broader range of cancer models, including patient-derived xenografts (PDXs), to better predict clinical response.
-
Investigating combination therapies: Exploring the synergistic potential of this compound with other targeted therapies or standard-of-care chemotherapeutics.
-
Exploring therapeutic applications beyond oncology: Investigating the efficacy of this compound in preclinical models of inflammatory diseases and neurological disorders.
-
Pharmacokinetic and pharmacodynamic studies: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear relationship between drug exposure and target engagement in vivo.
Conclusion
This compound is a potent and selective dual inhibitor of MNK1 and MNK2 with demonstrated in vitro anti-proliferative activity. Its mechanism of action, through the inhibition of eIF4E phosphorylation, targets a key convergence point of multiple oncogenic signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound. As our understanding of the multifaceted roles of the MNK-eIF4E axis in disease continues to grow, targeted inhibitors like this compound will be instrumental in translating this knowledge into novel and effective therapies for patients with cancer and other debilitating diseases.
References
Methodological & Application
Application Notes and Protocols for MNK Inhibitor 9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNK inhibitor 9 is a potent and selective small molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are key downstream effectors of the MAPK signaling pathway, which is frequently dysregulated in cancer.[3] MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, a modification that is critical for the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and oncogenesis.[4][5][6] By inhibiting MNK1 and MNK2, this compound effectively reduces eIF4E phosphorylation, leading to decreased translation of oncogenic proteins and subsequent anti-tumor effects.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, target engagement, and downstream signaling.
Data Presentation
Quantitative Data for this compound and Other MNK Inhibitors
The following tables summarize the key quantitative data for this compound and provide a comparative reference with other commonly used MNK inhibitors.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | MNK1 | 3 | [1] |
| MNK2 | 3 | [1] | |
| Tomivosertib (eFT508) | MNK1/2 | 1-2 | [4] |
| CGP57380 | MNK1 | 2200 | [4] |
| Cercosporamide | MNK1 | 116 | |
| MNK2 | 11 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Metric | Value (µM) | Treatment Duration | Reference |
| KMS11-luc (Multiple Myeloma) | Proliferation | EC50 | 1.7 | 5 days | [1] |
Table 3: Selectivity Profile of this compound
| Kinase | IC50 (µM) | Reference |
| CaMK2D | 0.69 | [1] |
| FLT3 | 0.28 | [1] |
| PIM2 | 0.73 | [1] |
| ROCK2 | 0.37 | [1] |
Note: The selectivity profile indicates that while this compound is highly potent against MNK1/2, it may have off-target effects at higher concentrations. Researchers should consider this when designing experiments.
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. Extracellular signals activate the MAPK pathway (e.g., ERK and p38), which in turn activates MNK1 and MNK2. Activated MNKs then phosphorylate eIF4E, promoting the translation of oncogenic proteins like c-Myc and Cyclin D1. This compound blocks the activity of MNK1/2, thereby inhibiting this cascade.
Experimental Protocols
General Guidelines for Using this compound in Cell Culture
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Working Concentrations: The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.
-
Treatment Duration: Treatment times can range from a few hours for signaling studies (e.g., 1-24 hours for Western blotting) to several days for cell viability assays (e.g., 72 hours to 5 days).[1]
-
Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor-treated cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the EC50 value.
Protocol 2: Western Blotting for Phospho-eIF4E
This protocol is to determine the effect of this compound on the phosphorylation of its direct target, eIF4E.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the cellular effects of this compound.
References
Application Notes and Protocols for the In Vitro Use of MNK Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNK inhibitor 9 is a potent and highly selective small molecule inhibitor of both Mitogen-activated protein kinase (MAPK)-interacting kinase 1 (MNK1) and MNK2.[1] These kinases are key downstream effectors of the p38 MAPK and Extracellular signal-regulated kinase (ERK) signaling pathways. The primary and most well-characterized substrate of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E). By phosphorylating eIF4E at Serine 209, MNK kinases play a crucial role in the initiation of cap-dependent mRNA translation, a fundamental process for protein synthesis. Dysregulation of the MNK-eIF4E axis has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound offers a valuable tool for investigating the biological roles of MNK1 and MNK2 and for exploring their therapeutic potential in preclinical research.
These application notes provide detailed protocols and supporting data for the in vitro use of this compound in key experimental assays.
Data Presentation
Kinase Inhibitory Activity
| Kinase Target | IC50 (µM) | Reference |
| MNK1 | 0.003 | [1] |
| MNK2 | 0.003 | [1] |
Off-Target Kinase Inhibitory Activity
| Kinase Target | IC50 (µM) | Reference |
| CaMK2D | 0.69 | |
| FLT3 | 0.28 | |
| PIM2 | 0.73 | |
| ROCK2 | 0.37 |
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| KMS11-luc | Multiple Myeloma | 1.7 |
Signaling Pathway
The diagram below illustrates the central role of MNK1/2 in the MAPK signaling cascade and its downstream effect on protein translation via eIF4E phosphorylation. Extracellular signals activate the ERK and p38 MAPK pathways, which in turn phosphorylate and activate MNK1 and MNK2. Activated MNKs then phosphorylate eIF4E, a critical step for the initiation of translation of a subset of mRNAs, many of which are involved in cell growth, proliferation, and survival.
MNK Signaling Pathway
Experimental Workflow
The following diagram outlines a general workflow for studying the in vitro effects of this compound.
General Experimental Workflow
Experimental Protocols
A. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.716 mg of this compound (Molecular Weight: 471.56 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
B. Western Blot Analysis of eIF4E Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of eIF4E at Serine 209 in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KMS11-luc, MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Rabbit or mouse anti-total eIF4E
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a DMSO vehicle control (at the same final concentration as the highest inhibitor concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total eIF4E and a loading control (β-actin or GAPDH).
-
Incubate the stripped membrane with the primary antibody against total eIF4E, followed by the appropriate secondary antibody and ECL detection.
-
Repeat the stripping and re-probing process for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-eIF4E signal to the total eIF4E signal and then to the loading control signal.
-
Plot the normalized phospho-eIF4E levels against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of eIF4E phosphorylation).
-
C. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow the cells to adhere and grow for 24 hours.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a DMSO vehicle control and a no-treatment control.
-
Carefully remove the medium and add 100 µL of the medium containing the different concentrations of the inhibitor or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the EC50 value (the concentration of the inhibitor that causes a 50% reduction in cell viability) using non-linear regression analysis.
-
D. In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the enzymatic activity of recombinant MNK1 or MNK2. Commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay) can also be used and their specific protocols should be followed.
Materials:
-
Recombinant active MNK1 or MNK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., a peptide substrate for MNK, such as a synthetic peptide derived from eIF4E)
-
ATP
-
This compound stock solution (10 mM in DMSO)
-
[γ-³²P]ATP (for radiometric assay) or ADP detection reagents (for luminescence-based assays)
-
96-well plates
-
Scintillation counter (for radiometric assay) or luminometer (for luminescence-based assays)
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing the kinase buffer, recombinant MNK enzyme, and the substrate in a 96-well plate.
-
Prepare serial dilutions of this compound in the kinase buffer. Include a DMSO vehicle control.
-
Add the diluted inhibitor or DMSO to the wells containing the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays) to each well. The final ATP concentration should be close to the Km value for the specific kinase if determining IC50 values.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Detect Signal:
-
For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the log concentration of the inhibitor.
-
Determine the IC50 value using non-linear regression analysis.
-
References
MNK Inhibitor 9: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent and selective MNK1/2 inhibitor, MNK inhibitor 9. This information is intended to facilitate its effective use in preclinical research.
This compound is a highly potent and selective inhibitor of both Mitogen-activated protein kinase-interacting kinase 1 (MNK1) and MNK2, with IC50 values of 3 nM for both kinases.[1] It exhibits good cell permeability, making it a valuable tool for in vitro and in vivo studies related to cancer and other diseases where the MNK signaling pathway is implicated.[2]
Mechanism of Action
MNK1 and MNK2 are key downstream effectors of the MAPK signaling pathways, including the ERK and p38 pathways. A primary and critical substrate of MNK1/2 is the eukaryotic initiation factor 4E (eIF4E).[3] Phosphorylation of eIF4E at Serine 209 is a crucial event in the regulation of cap-dependent mRNA translation of proteins involved in cell proliferation, survival, and metastasis. This compound exerts its biological effects by inhibiting the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E and subsequently downregulating the translation of key oncogenic proteins.
Data Presentation
In Vitro Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| MNK1 | 3 | Kinase Assay | [1] |
| MNK2 | 3 | Kinase Assay | [1] |
| eIF4E phosphorylation | 0.6 | Cellular Assay (KMS11-luc) | [1] |
Cellular Activity of this compound
| Cell Line | EC50 (µM) | Assay Type | Reference |
| KMS11-luc (Multiple Myeloma) | 1.7 | Cell Proliferation Assay | [2] |
Selectivity of this compound
This compound demonstrates excellent selectivity against a panel of 53 kinases, with only four other kinases showing an IC50 of less than 1 µM.[1]
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.[4]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 4.72 mg of the inhibitor (Molecular Weight: 471.56 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions for In Vitro Experiments
Important Considerations:
-
When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is crucial to do so in a stepwise manner to prevent precipitation of the compound.
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) and should be consistent across all experimental and control groups.
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations.
-
Further dilute the intermediate DMSO solutions into the final aqueous buffer or cell culture medium to reach the desired working concentrations.
Western Blot Protocol for Detecting Phosphorylated eIF4E (p-eIF4E)
This protocol provides a general guideline for assessing the inhibition of eIF4E phosphorylation in cultured cells treated with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Mouse or Rabbit anti-total eIF4E
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF4E (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total eIF4E and a loading control to normalize the p-eIF4E signal.
Cell Proliferation Assay Using CellTiter-Glo®
This protocol describes how to measure the effect of this compound on the proliferation of adherent cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Adherent cell line of interest
-
Cell culture medium
-
This compound
-
96-well opaque-walled plates suitable for luminescence measurements
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: MNK Signaling Pathway and the Action of this compound.
Caption: Workflow for Preparation of this compound Solutions.
References
Application Notes and Protocols: Western Blot for p-eIF4E with MNK Inhibitor 9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the protein synthesis machinery, binding to the 5' cap of mRNAs to facilitate translation initiation.[1][2][3] The activity of eIF4E is modulated by phosphorylation at Serine 209 (Ser209), a post-translational modification catalyzed by the MAP kinase-interacting kinases, MNK1 and MNK2.[3][4][5][6] Phosphorylation of eIF4E at Ser209 is associated with enhanced translation of a subset of mRNAs encoding proteins involved in cell growth, proliferation, and survival, and has been implicated in tumorigenesis and other disease states.[5][7][8][9] Consequently, the MNK-eIF4E signaling axis has emerged as an attractive therapeutic target.[8][10][11]
MNK inhibitors are a class of small molecules designed to block the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E.[9] This application note provides a detailed protocol for performing a Western blot to detect phosphorylated eIF4E (p-eIF4E) and assess the efficacy of MNK inhibitor 9 in reducing its levels.
Signaling Pathway
The MNK-eIF4E signaling pathway is a key downstream effector of the RAS/MAPK and p38 MAPK pathways. Upon activation by various extracellular stimuli, MEK1/2 and p38 MAPK phosphorylate and activate MNK1 and MNK2.[5] Activated MNK then phosphorylates eIF4E at Ser209.[6] This phosphorylation event is thought to promote the translation of specific mRNAs that contribute to cell proliferation and survival.[5][8]
Caption: The MNK-eIF4E Signaling Pathway.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 breast cancer cells) in complete growth medium at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in cell culture medium to the desired final concentrations.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the volume of each lysate to ensure equal loading of protein for each sample in the subsequent Western blot.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-eIF4E (Ser209) (e.g., from Cell Signaling Technology, #9741) diluted in blocking buffer overnight at 4°C with gentle agitation.[13] A primary antibody for total eIF4E (e.g., from Cell Signaling Technology, #9742) should be used on a separate blot or after stripping the p-eIF4E antibody to serve as a loading control.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-eIF4E signal to the total eIF4E signal or a housekeeping protein like β-actin.
Experimental Workflow
Caption: Western Blot Workflow for p-eIF4E.
Data Presentation
The efficacy of this compound can be quantified by measuring the reduction in the p-eIF4E/total eIF4E ratio. The following table provides a template for presenting such quantitative data.
| Treatment Group | Concentration (µM) | p-eIF4E (Normalized Intensity) | Total eIF4E (Normalized Intensity) | p-eIF4E / Total eIF4E Ratio | % Inhibition |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 0 |
| This compound | 0.01 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 |
Note: The values in this table are for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of the inhibitor.
Based on available information for a compound designated as "this compound," the following inhibitory concentrations have been reported:
| Target | IC50 (µM) |
| MNK1 | 0.003 |
| MNK2 | 0.003 |
This data indicates that this compound is a potent and selective inhibitor of both MNK1 and MNK2.[6]
Conclusion
This application note provides a comprehensive protocol for the detection of phosphorylated eIF4E by Western blotting and for evaluating the efficacy of this compound. By following these detailed methodologies, researchers can accurately assess the impact of this and other MNK inhibitors on the MNK-eIF4E signaling pathway, which is crucial for the development of novel therapeutics targeting this axis.
References
- 1. portlandpress.com [portlandpress.com]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. apexbt.com [apexbt.com]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI - MNK-driven eIF4E phosphorylation regulates the fibrogenic transformation of mesenchymal cells and chronic lung allograft dysfunction [jci.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 10. The MNK-eIF4E Signaling Axis Contributes to Injury-Induced Nociceptive Plasticity and the Development of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Phospho-eIF4E (Ser209) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. eIF4E Antibody | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Administration of MNK Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of MNK inhibitor 9 (CAS: 1889336-59-7), a potent and selective inhibitor of Mitogen-activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2). Due to the absence of published in vivo studies for this specific inhibitor, this document combines the available in vitro data for this compound with representative in vivo protocols adapted from studies on other well-characterized MNK inhibitors. This information is intended to serve as a starting point for researchers to design and optimize their own in vivo experiments.
Introduction to this compound
This compound is a small molecule that demonstrates high potency and selectivity for both MNK1 and MNK2.[1][2] These kinases are key downstream effectors of the MAPK signaling pathways and are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. The phosphorylation of eIF4E is a critical event in the translation of a subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival. Dysregulation of the MNK-eIF4E axis is implicated in various cancers, making MNK inhibitors a promising class of anti-cancer therapeutics.
Quantitative Data
The following tables summarize the available in vitro potency and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (µM) |
| MNK1 | 0.003 |
| MNK2 | 0.003 |
| CaMK2D | 0.69 |
| FLT3 | 0.28 |
| PIM2 | 0.73 |
| ROCK2 | 0.37 |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC₅₀ (µM) |
| KMS11-luc (Multiple Myeloma) | Cell Proliferation Inhibition | 1.7 |
Data sourced from MedChemExpress.[1]
Signaling Pathway
The primary mechanism of action of this compound is the blockade of eIF4E phosphorylation. This disrupts the cap-dependent translation of oncogenic proteins.
References
Application Notes and Protocols for MNK Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNK inhibitor 9 is a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are key players in the MAPK signaling pathway, which is frequently dysregulated in various cancers. MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, a critical step in the initiation of translation of several oncogenic proteins.[3] Inhibition of MNK1/2, therefore, presents a promising therapeutic strategy for cancer treatment. This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound.
Data Presentation
In Vitro Activity and Selectivity of this compound
| Target | IC50 (nM) | Reference |
| MNK1 | 3 | [2] |
| MNK2 | 3 | [2] |
| Kinase | IC50 (µM) | Reference |
| CaMK2D | 0.69 | [1] |
| FLT3 | 0.28 | [1] |
| PIM2 | 0.73 | [1] |
| ROCK2 | 0.37 | [1] |
| CDK1/2 | >25 | [2] |
Cellular Activity of this compound
| Cell Line | Assay | EC50 / IC50 | Reference |
| KMS11-luc (Multiple Myeloma) | Cell Proliferation | 1.7 µM (EC50) | [1][2] |
| KMS11-luc (Multiple Myeloma) | eIF4E Phosphorylation | 0.6 nM (IC50) | [2] |
Signaling Pathway and Experimental Workflow
MNK Signaling Pathway
Caption: MNK Signaling Pathway and the inhibitory action of this compound.
General Experimental Workflow for Preclinical Evaluation
Caption: A general experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
MNK1/2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against MNK1 and MNK2 kinases.
Materials:
-
Recombinant human MNK1 and MNK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
5x Kinase assay buffer
-
ATP
-
DTT
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a 1x Kinase assay buffer by diluting the 5x stock with sterile distilled water.
-
Prepare a master mixture containing 1x Kinase assay buffer, ATP, and MBP.
-
Serially dilute this compound in 1x Kinase assay buffer to achieve a range of desired concentrations.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the master mixture to all wells.
-
Initiate the kinase reaction by adding the diluted MNK1 or MNK2 enzyme to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KMS11-luc)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Western Blot for Phospho-eIF4E
Objective: To assess the in-cell inhibition of MNK1/2 by measuring the phosphorylation of its downstream target, eIF4E.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Protocol:
-
Plate cells and treat with different concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total eIF4E and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of eIF4E phosphorylation.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation (e.g., KMS11-luc)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Immunohistochemistry (IHC) for Tumor Analysis
Objective: To analyze the expression and phosphorylation of proteins of interest within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues from the xenograft study
-
Primary antibodies (e.g., anti-phospho-eIF4E, anti-Ki-67 for proliferation, anti-CD31 for angiogenesis)
-
Secondary antibody detection system (e.g., HRP-DAB)
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the stained sections under a microscope to assess the intensity and localization of the target protein expression.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions for their experimental setup. Always adhere to institutional guidelines and safety protocols when conducting these experiments.
References
Application Notes and Protocols for Cell-Based Assays Using MNK Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNK inhibitor 9 is a potent and selective inhibitor of both MNK1 and MNK2, with in vitro IC50 values of 0.003 µM for each kinase.[1][2] This compound demonstrates good cell permeability, making it a valuable tool for investigating the cellular functions of MNK kinases in various biological processes, particularly in cancer research. MNK kinases are key downstream effectors of the MAPK signaling pathway, and their primary substrate is the eukaryotic initiation factor 4E (eIF4E). By phosphorylating eIF4E, MNKs play a crucial role in the regulation of protein synthesis of key oncogenes, making them an attractive target for therapeutic intervention in oncology and inflammatory diseases.[3][4]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and effects on cellular signaling, proliferation, and migration.
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (µM) |
| MNK1 | 0.003 |
| MNK2 | 0.003 |
Data sourced from MedChemExpress.[1][2]
Table 2: Cell-Based Proliferation Inhibition
| Cell Line | Assay Type | EC50 (µM) |
| KMS11-luc (Human Multiple Myeloma) | Proliferation Assay | 1.7 |
Data sourced from MedChemExpress.[1]
Signaling Pathway Diagram
The following diagram illustrates the canonical MNK signaling pathway and the point of inhibition by this compound.
Caption: MNK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Western Blot Analysis of eIF4E Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of its primary downstream target, eIF4E.
Experimental Workflow Diagram:
Caption: Western Blot Workflow for p-eIF4E Detection.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., KMS11-luc, MDA-MB-231, HCT116)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Stimulating agent (e.g., EGF, FGF, Anisomycin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, aspirate the complete medium and replace it with serum-free medium. Incubate for 4-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Pre-treat the cells by replacing the medium with the inhibitor-containing medium or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Stimulation: Add the stimulating agent (e.g., 100 ng/mL EGF for 15 minutes) directly to the wells to induce the MAPK pathway and subsequent eIF4E phosphorylation.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and acquire the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-eIF4E signal to total eIF4E and the loading control.
-
Cell Proliferation Assay (MTS/CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability and proliferation.
Experimental Workflow Diagram:
Caption: Cell Proliferation Assay Workflow.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare a 2X serial dilution of this compound in a complete medium. Remove the medium from the wells and add 100 µL of the inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well.
-
For CellTiter-Glo® assay: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
-
Final Incubation and Measurement:
-
For MTS assay: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
-
Wound-Healing (Scratch) Assay for Cell Migration
This protocol assesses the effect of this compound on the migratory capacity of cells.
Experimental Workflow Diagram:
References
Application Notes for the Study of Translation Initiation Using the MNK Inhibitor ETC-206
Introduction
The selective inhibition of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) presents a valuable tool for researchers in cell biology and drug development to investigate the intricacies of cap-dependent translation initiation. ETC-206 (also known as Tinodasertib) is a potent and selective oral inhibitor of both MNK1 and MNK2.[1][2][3] These kinases are key downstream effectors of the RAS/MAPK signaling pathway and play a crucial role in the regulation of protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[4][5][6] The phosphorylation of eIF4E at Ser209 is a critical event in the initiation of translation of a subset of mRNAs, many of which are involved in cell proliferation, survival, and oncogenesis.[7][8]
Mechanism of Action
ETC-206 exerts its inhibitory effects by competing with ATP for the kinase domain of MNK1 and MNK2. This inhibition prevents the subsequent phosphorylation of eIF4E.[3] By blocking this phosphorylation event, ETC-206 allows researchers to dissect the specific roles of MNK-eIF4E signaling in various cellular processes. The binding of eIF4E to the 5' cap of mRNA is a rate-limiting step in cap-dependent translation. While the precise molecular consequences of eIF4E phosphorylation are still under investigation, it is thought to enhance the affinity of eIF4E for the cap structure and promote the assembly of the eIF4F complex, which is essential for recruiting the ribosome to the mRNA.[9] Inhibition of MNK activity by ETC-206 provides a means to study the functional outcomes of reduced eIF4E phosphorylation and its impact on the translation of specific mRNAs.
Applications in Research
The primary application of ETC-206 in a research setting is to probe the significance of the MNK-eIF4E axis in controlling gene expression at the translational level. Specific applications include:
-
Studying the role of cap-dependent translation in cancer: Dysregulation of the MNK-eIF4E pathway is a hallmark of many cancers.[10] ETC-206 can be used to investigate the reliance of cancer cells on this pathway for their growth and survival.
-
Identifying mRNAs under the translational control of MNK: By employing techniques such as polysome profiling followed by RNA sequencing, researchers can identify specific transcripts whose translation is sensitive to MNK inhibition.
-
Investigating the functional consequences of inhibiting eIF4E phosphorylation: Researchers can use ETC-206 to study the effects of blocking eIF4E phosphorylation on various cellular processes, including cell cycle progression, apoptosis, and cellular stress responses.[4]
-
Elucidating the upstream regulation of MNK kinases: ETC-206 can be utilized as a tool to confirm the downstream effects of inhibiting specific upstream signaling pathways, such as the ERK and p38 MAPK pathways, that converge on MNK.[4][11]
Quantitative Data
The following table summarizes the key quantitative data for the MNK inhibitor ETC-206.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MNK1) | 64 nM | Biochemical Assay | [1][2] |
| IC50 (MNK2) | 86 nM | Biochemical Assay | [1][2] |
| IC50 (eIF4E Phosphorylation) | 321 nM | HeLa Cells | [1] |
| IC50 (eIF4E Phosphorylation) | 0.8 µM | K562-eIF4E Cells | [3] |
| IC50 (eIF4E Phosphorylation) | 1.7 µM | Primary Human PBMCs | [3] |
| Anti-proliferative IC50s | 1.71 - 48.8 µM | Various Hematological Cancer Cell Lines | [1] |
Experimental Protocols
Protocol 1: Inhibition of eIF4E Phosphorylation in Cultured Cells
This protocol describes a general method for treating cultured cells with ETC-206 to assess the inhibition of eIF4E phosphorylation by Western blotting.
Materials:
-
ETC-206 (Tinodasertib)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
ETC-206 Preparation: Prepare a stock solution of ETC-206 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of ETC-206. Include a vehicle control (DMSO) at the same final concentration as the highest ETC-206 treatment.
-
Incubation: Incubate the cells for the desired period. A time-course experiment can be performed to determine the optimal treatment duration (e.g., 1, 2, 4, 8 hours). For initial experiments, a 2-hour incubation is often sufficient to observe inhibition of eIF4E phosphorylation.[3]
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Aspirate the PBS and add ice-cold lysis buffer.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total eIF4E and the loading control to ensure equal protein loading.
-
Protocol 2: Polysome Profiling to Assess Translational Efficiency
This protocol provides a general workflow for polysome profiling to identify changes in the translation of specific mRNAs upon treatment with ETC-206.
Materials:
-
ETC-206
-
Cycloheximide (CHX)
-
Sucrose gradient solutions (e.g., 10% and 50% sucrose in polysome lysis buffer)
-
Polysome lysis buffer
-
Ultracentrifuge and appropriate tubes
-
Gradient fractionation system with a UV detector
-
RNA extraction kit
Procedure:
-
Cell Treatment: Treat cells with ETC-206 or vehicle (DMSO) as described in Protocol 1.
-
Translational Arrest: 10 minutes before harvesting, add cycloheximide (100 µg/mL) to the culture medium to arrest translation and stabilize polysomes.[12]
-
Cell Harvesting: Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide. Scrape the cells in the same buffer and pellet them by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold polysome lysis buffer.
-
Lysate Clarification: Centrifuge the lysate to pellet nuclei and mitochondria.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for a sufficient time to separate ribosomal subunits, monosomes, and polysomes (e.g., 2 hours) at 4°C.
-
Fractionation: Fractionate the gradient from top to bottom using a gradient fractionation system. Continuously monitor the absorbance at 254 nm to visualize the ribosomal subunits, 80S monosomes, and polysomes.
-
RNA Isolation: Collect fractions corresponding to non-translating (sub-polysomal) and efficiently translating (polysomal) mRNAs. Isolate RNA from these fractions using a suitable RNA extraction kit.
-
Downstream Analysis: The isolated RNA can be used for downstream applications such as quantitative RT-PCR (qRT-PCR) to assess the translational efficiency of specific candidate genes or for RNA sequencing (RNA-seq) to obtain a global view of translationally regulated mRNAs.
Signaling Pathways and Experimental Workflows
Caption: The MNK signaling pathway leading to eIF4E phosphorylation.
Caption: Experimental workflow for studying translation initiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Mitogen-activated Protein Kinase (MAPK)-interacting Kinase (MNK) Preferentially Affects Translation of mRNAs Containing Both a 5′-Terminal Cap and Hairpin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. 4E-BP restrains eIF4E phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Fragments: Fragments in the clinic: ETC-206 [practicalfragments.blogspot.com]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: MNK Inhibitor 9 (eFT508/Tomivosertib) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MNK inhibitor 9, also known as eFT508 or Tomivosertib, in preclinical xenograft models of cancer. The information compiled from various studies highlights its mechanism of action, efficacy as a single agent and in combination therapies, and detailed protocols for its application in research settings.
Mechanism of Action
This compound is a potent and selective inhibitor of both MNK1 and MNK2 isoforms, with IC50 values in the low nanomolar range (1-3 nM)[1][2]. It functions as a reversible, ATP-competitive inhibitor[1]. The primary mechanism of action involves the inhibition of the phosphorylation of eukaryotic initiation factor 4E (eIF4E) at serine 209[3][1][4][5][6]. This phosphorylation is a critical step in the regulation of mRNA translation of proteins involved in cancer progression and immune evasion. By inhibiting MNK1/2, eFT508 effectively blocks eIF4E phosphorylation, leading to a reduction in the translation of key oncogenic proteins[6].
Furthermore, studies have demonstrated that eFT508 can downregulate the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein, thereby potentially enhancing anti-tumor immunity[4][5]. The inhibitor has also been shown to decrease the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-10 in cancer cell lines[3][1][4].
Signaling Pathway
The signaling pathway illustrates the central role of MNK1/2 in integrating signals from oncogenic pathways like RAS/MAPK to regulate protein synthesis and immune responses. This compound (eFT508) acts as a crucial bottleneck in this pathway.
Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various xenograft models, both as a monotherapy and in combination with other anti-cancer agents.
Quantitative Data Summary
| Cancer Type | Xenograft Model | Treatment | Dosage | Outcome | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | TMD8 (ABC-DLBCL) | eFT508 | Not specified | Significant anti-tumor activity | [1] |
| HBL-1 (ABC-DLBCL) | eFT508 | Not specified | Significant anti-tumor activity | [1] | |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 (Orthotopic) | eFT508 | 1 mg/kg/day (intratumoral) | Significant inhibition of tumor growth and lung metastasis | [7] |
| MDA-MB-231 (Orthotopic) | eFT508 + Adriamycin | 1 mg/kg/day + 3 mg/kg/day (intratumoral) | Synergistic effect on inhibiting tumor growth | [7] | |
| MDA-MB-231 | Tomivosertib | 1 or 10 mg/kg/day | Reduced tumor size by over 100% | [2] | |
| Osteosarcoma | MG-63 | eFT508 | 15 mg/kg (oral gavage) | Significant inhibition of tumor growth | [8] |
| Melanoma | BLM | eFT508 + Palbociclib | 1 mg/kg + 120 mg/kg (5 days on/2 days off) | Significant increase in overall survival compared to monotherapy | [9] |
Experimental Protocols
The following are detailed protocols for the application of this compound in xenograft studies, synthesized from published research.
Orthotopic Triple-Negative Breast Cancer Xenograft Model
This protocol is adapted from studies using the MDA-MB-231 cell line.
a. Cell Culture:
-
Culture MDA-MB-231 human breast cancer cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
b. Animal Model:
-
Use female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks of age.
-
Acclimatize animals for at least one week before the experiment.
c. Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend in sterile, serum-free medium or PBS.
-
For orthotopic injection, anesthetize the mouse and inject 0.5 x 10^6 cells in a 1:1 solution of PBS and Matrigel into the mammary fat pad[7].
-
Monitor the animals for tumor development.
d. Drug Preparation and Administration:
-
Prepare eFT508 (Tomivosertib) in a suitable vehicle (e.g., DMSO or a solution of 20% DMSO and 80% saline)[8].
-
For intratumoral injection, administer eFT508 at a dose of 1 mg/kg/day once tumors reach a palpable size (e.g., 50 mm³)[7].
-
For oral administration, use oral gavage at the desired concentration (e.g., 15 mg/kg)[8].
e. Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting for p-eIF4E, immunohistochemistry for PD-L1).
-
For metastasis studies, harvest lungs and other organs for histological analysis[7].
Subcutaneous Diffuse Large B-Cell Lymphoma Xenograft Model
This protocol is based on studies with DLBCL cell lines like TMD8 and HBL-1.
a. Cell Culture:
-
Culture TMD8 or HBL-1 cells in an appropriate medium (e.g., RPMI-1640) with necessary supplements.
-
Maintain in a humidified incubator at 37°C with 5% CO2.
b. Animal Model:
-
Use immunodeficient mice (e.g., SCID or NSG), 6-8 weeks of age.
c. Tumor Cell Implantation:
-
Harvest and resuspend cells in a suitable medium.
-
Inject cells (e.g., 5-10 x 10^6) subcutaneously into the flank of the mice.
d. Drug Administration:
-
Once tumors are established, begin treatment with eFT508, typically administered orally via gavage.
e. Efficacy Evaluation:
-
Monitor tumor growth and animal health as described in the previous protocol.
-
Analyze tumors for pharmacodynamic markers of MNK inhibition.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a xenograft study involving an MNK inhibitor.
Conclusion
This compound (eFT508/Tomivosertib) has demonstrated compelling preclinical efficacy in a range of xenograft models. Its ability to inhibit a key node in oncogenic signaling pathways, coupled with its favorable effects on the tumor microenvironment, makes it a promising therapeutic agent for further investigation, both as a monotherapy and in combination with existing cancer treatments. The protocols and data presented here provide a valuable resource for researchers designing and conducting preclinical studies with this class of inhibitors.
References
- 1. Paper: eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL) [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAPK-interacting kinases inhibition by eFT508 overcomes chemoresistance in preclinical model of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
troubleshooting MNK inhibitor 9 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using MNK inhibitor 9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment shows no effect on the phosphorylation of my target of interest. What could be the issue?
A1: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Inhibitor Concentration and Potency: Confirm that you are using the inhibitor at an effective concentration. This compound is potent, with an IC50 of 3 nM for both MNK1 and MNK2.[1][2] For cellular assays, a concentration range of 0.1 to 1 µM is a typical starting point, but this may need optimization for your specific cell line and experimental conditions.
-
Inhibitor Solubility and Stability: Ensure the inhibitor is fully dissolved. This compound can be prepared in DMSO for a stock solution.[3] For cell culture, further dilution in media is required. If precipitation is observed, gentle warming or sonication may help.[3] Stock solutions should be stored properly; for instance, at -80°C for up to 6 months or -20°C for one month to maintain stability.[3]
-
Cellular Context and Basal Activity: The activity of the MNK pathway can vary significantly between cell lines. MNK1 is typically activated by stimuli like mitogens or stress, while MNK2 often has higher basal activity.[4] Ensure your experimental model has sufficient basal or stimulated MNK activity to detect a decrease upon inhibition.
-
Assay Sensitivity: The method used to detect the downstream effects, such as Western blotting for phosphorylated eIF4E (p-eIF4E), must be optimized. Ensure your antibody is specific and sensitive, and that you have appropriate positive and negative controls.
Q2: I'm observing unexpected or off-target effects. How can I mitigate this?
A2: While this compound is highly selective, off-target effects can occur, especially at higher concentrations.[5]
-
Concentration Optimization: The most common cause of off-target effects is using too high a concentration of the inhibitor.[6] It is crucial to perform a dose-response experiment to identify the lowest effective concentration that inhibits MNK activity without causing widespread cellular changes.
-
Known Off-Targets: this compound has been shown to inhibit other kinases, such as CaMK2D, FLT3, PIM2, and ROCK2, at higher concentrations (IC50 values of 0.69 µM, 0.28 µM, 0.73 µM, and 0.37 µM, respectively).[3] If your experimental system involves these pathways, consider potential confounding effects.
-
Phenotypic vs. Target-Specific Effects: Differentiate between effects due to MNK inhibition and general cellular toxicity. A good practice is to correlate the phenotypic outcome with the direct inhibition of MNK's primary substrate, p-eIF4E (Ser209).[4][7]
Q3: What is the best way to confirm that this compound is working in my cells?
A3: The most reliable method is to measure the phosphorylation status of eIF4E at Serine 209, which is the most well-characterized downstream target of MNK kinases.[4][8] A significant reduction in p-eIF4E (Ser209) levels upon treatment with this compound is a strong indicator of target engagement and inhibition. This is typically assessed by Western blot.
Q4: I am having trouble dissolving this compound. What are the recommended procedures?
A4: For in vitro and cell-based assays, a common starting point is to create a stock solution in DMSO. Subsequently, this stock can be diluted into aqueous buffers or cell culture media. If you encounter solubility issues in your final working solution, gentle heating and/or sonication can be used to aid dissolution.[3] For in vivo studies, specific formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been suggested.[3]
Q5: My results are inconsistent between experiments. What are the potential sources of variability?
A5: Inconsistent results can be frustrating. Consider these potential sources of variability:
-
Inhibitor Stock Degradation: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to aliquot the stock solution upon initial preparation.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact signaling pathways and the cellular response to inhibitors. Maintain consistent cell culture practices.
-
Experimental Timing: The kinetics of MNK activation and inhibition can be rapid. Ensure that the duration of inhibitor treatment and the timing of cell lysis are consistent across experiments.
Quantitative Data Summary
Table 1: Inhibitor Potency and Selectivity
| Target | IC50 (µM) | Reference |
| MNK1 | 0.003 | [2][3] |
| MNK2 | 0.003 | [2][3] |
| CaMK2D | 0.69 | [3] |
| FLT3 | 0.28 | [3] |
| PIM2 | 0.73 | [3] |
| ROCK2 | 0.37 | [3] |
Table 2: Cellular Activity
| Cell Line | Assay | EC50 (µM) | Reference |
| KMS11-luc (Multiple Myeloma) | Proliferation | 1.7 | [1][3] |
| KMS11-luc (Multiple Myeloma) | p-eIF4E Inhibition | 0.0006 | [1] |
Table 3: Solubility and Storage Recommendations
| Solvent | Max Concentration | Notes | Reference |
| DMSO | ≥ 33.5 mg/mL (70.8 mM) | Stock Solution | [3] |
| Ethanol | < 1 mg/mL | Not Recommended | [3] |
| Storage | Duration | ||
| -80°C | 6 Months | [3] | |
| -20°C | 1 Month | [3] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-eIF4E (Ser209)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phospho-eIF4E (Ser209) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. It is recommended to also probe for total eIF4E and a loading control (e.g., GAPDH or β-actin) on the same membrane after stripping or on a parallel blot.
Protocol 2: Cell Viability Assay (e.g., MTT or similar)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Visual Guides
Caption: MNK Signaling Pathway and the action of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. This compound | CAS#:1889336-59-7 | Chemsrc [chemsrc.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are MNK modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing MNK Inhibitor 9 Concentration In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MNK inhibitor 9 in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitor activity | Incorrect concentration range: The concentrations tested may be too low to elicit a biological response. | Consult the provided IC50 and EC50 data tables to determine an appropriate starting concentration range. A common starting point is a log-fold dilution series around the reported IC50/EC50 values for your cell line of interest.[1] |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. | This compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. | |
| Cellular resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to MNK inhibition. | Consider using a different cell line known to be sensitive to MNK inhibitors. Alternatively, investigate potential resistance mechanisms, such as upregulation of compensatory signaling pathways. | |
| High cell density: A high cell density can lead to nutrient depletion and altered cellular metabolism, potentially affecting the drug's efficacy. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[3] | |
| High cell toxicity/death | Concentration too high: The inhibitor concentrations used may be causing off-target effects or general cytotoxicity. | Perform a dose-response curve to determine the optimal concentration that inhibits the target without causing excessive cell death. Use concentrations below 10 µM in cell-based assays to minimize the likelihood of non-specific effects.[1] |
| Solvent toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final concentration of the vehicle in the cell culture medium is below a toxic threshold (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments. | |
| Extended treatment duration: Prolonged exposure to the inhibitor may lead to cumulative toxicity. | Optimize the treatment duration. A time-course experiment can help identify the shortest time required to observe the desired effect. | |
| Inconsistent results | Inhibitor precipitation: The inhibitor may not be fully dissolved in the stock solution or may precipitate when added to the aqueous culture medium. | This compound is soluble in DMSO at 6.67 mg/mL (14.14 mM).[2] For cell-based assays, prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium. Ensure the final DMSO concentration is low. If precipitation occurs, gentle warming and sonication can aid dissolution.[2] |
| Variability in cell culture: Inconsistent cell passage number, confluency, or growth conditions can lead to variable responses. | Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. | |
| Assay variability: Inconsistent incubation times, reagent concentrations, or measurement techniques can introduce variability. | Standardize all assay parameters and include appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of both MNK1 and MNK2 kinases.[2][4] These kinases are downstream effectors of the MAPK signaling pathway and are responsible for phosphorylating the eukaryotic initiation factor 4E (eIF4E).[5] By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, which in turn can suppress the translation of specific mRNAs involved in cell growth, proliferation, and survival.[6]
Q2: What is a good starting concentration for this compound in my in vitro experiments?
A2: A good starting point is to perform a dose-response experiment centered around the known IC50 or EC50 values for your target. For MNK1 and MNK2, the biochemical IC50 is 3 nM.[7] In cellular assays, the concentration required to inhibit eIF4E phosphorylation in KMS11-luc myeloma cells is 0.6 nM, while the EC50 for inhibiting cell proliferation in the same cell line is 1.7 µM.[2][7] It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM) in your initial experiments to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to prepare a stock solution.[2] The powder form can be stored at -20°C for up to three years.[2] Once dissolved, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month to maintain its stability.[2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for MNK1 and MNK2, it has been shown to inhibit other kinases at higher concentrations. These include CaMK2D (IC50 = 0.69 µM), FLT3 (IC50 = 0.28 µM), PIM2 (IC50 = 0.73 µM), and ROCK2 (IC50 = 0.37 µM).[2] It is important to use the lowest effective concentration to minimize the risk of off-target effects.
Q5: What controls should I include in my experiments with this compound?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This control accounts for any effects of the solvent on the cells.
-
Untreated control: Cells that are not exposed to either the inhibitor or the vehicle. This serves as a baseline for normal cell function.
-
Positive control (optional but recommended): A known activator of the MNK pathway (e.g., a growth factor or stress-inducing agent) to confirm that the pathway is active in your cell line. Another option is to use a different, well-characterized MNK inhibitor as a positive control for inhibition.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Species | IC50 / EC50 | Cell Line | Reference |
| MNK1 | Biochemical | Human | 3 nM | - | [7] |
| MNK2 | Biochemical | Human | 3 nM | - | [7] |
| eIF4E phosphorylation | Cellular | Human | 0.6 nM | KMS11-luc | [7] |
| Cell Proliferation | Cellular | Human | 1.7 µM | KMS11-luc | [2][7] |
| CaMK2D | Biochemical | Human | 0.69 µM | - | [2] |
| FLT3 | Biochemical | Human | 0.28 µM | - | [2] |
| PIM2 | Biochemical | Human | 0.73 µM | - | [2] |
| ROCK2 | Biochemical | Human | 0.37 µM | - | [2] |
Table 2: Comparison of IC50 Values for Different MNK Inhibitors in Cellular Assays
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound | KMS11-luc | Cell Proliferation | 1.7 µM | [2][7] |
| Tomivosertib (eFT508) | Multiple Tumor Cell Lines | eIF4E phosphorylation | 2-16 nM | |
| CGP 57380 | - | MNK1 activity | 2.2 µM | |
| NUCC-54139 | U937 | eIF4E phosphorylation | 6.8 µM | [8] |
| NUCC-54139 | MV4-11 | eIF4E phosphorylation | 6.2 µM | [8] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-eIF4E (Ser209)
This protocol describes how to assess the inhibition of MNK activity by measuring the phosphorylation of its downstream target, eIF4E.
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total eIF4E to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-eIF4E to total eIF4E for each treatment condition.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.[8]
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the inhibitor concentration and use a non-linear regression analysis to determine the EC50 value.
-
Visualizations
Caption: MNK signaling pathway and the action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS#:1889336-59-7 | Chemsrc [chemsrc.com]
- 8. Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MNK Inhibitor 9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MNK inhibitor 9 in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved, stock solutions have different stability profiles. In a suitable solvent like DMSO, stock solutions are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, we recommend preparing aliquots of the stock solution. For pyrazolopyridine derivatives, it is advisable to limit the number of freeze-thaw cycles to a maximum of three.
Q2: How should I prepare working solutions of this compound for in vitro and in vivo experiments?
A2: Due to the potential for degradation in aqueous solutions, it is highly recommended to prepare working solutions fresh on the day of the experiment. For in vitro cell-based assays, a common practice is to dilute a high-concentration stock solution (e.g., in DMSO) directly into the cell culture medium to the final desired concentration. For in vivo studies, specific formulations can be used to improve solubility and stability. Here are some suggested solvent systems:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% (20% SBE-β-CD in saline).
-
10% DMSO and 90% corn oil.[1]
If you observe any precipitation or phase separation during the preparation of these formulations, gentle warming and/or sonication can be used to aid dissolution.[1]
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a pyrazolopyridine core structure can be susceptible to photodegradation. Therefore, it is recommended to protect solutions of this compound from light. Use amber vials or wrap containers in aluminum foil during storage and experiments. When possible, conduct experimental manipulations in a darkened room or under low-light conditions.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the pyrazolopyridine scaffold, potential degradation pathways for this compound include hydrolysis, oxidation, and photodecomposition. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions can help to identify the specific degradation products and understand the compound's intrinsic stability.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in working solution | - Poor solubility in the aqueous buffer or medium.- Exceeding the solubility limit.- Temperature changes affecting solubility. | - Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible.- Prepare a more diluted working solution.- Gently warm the solution before use.- Consider using a different formulation for in vivo studies. |
| Inconsistent experimental results | - Degradation of the inhibitor in solution.- Repeated freeze-thaw cycles of the stock solution.- Adsorption of the compound to plasticware. | - Prepare fresh working solutions for each experiment.- Aliquot the stock solution to minimize freeze-thaw cycles.- Use low-adsorption plasticware or glass vials. |
| Loss of inhibitor activity over time | - Instability in the experimental medium at 37°C.- Exposure to light during incubation. | - Assess the stability of this compound in your specific experimental medium over the time course of your experiment.- Protect your experimental setup from light, especially during long incubation periods. |
Below is a troubleshooting workflow to help you address stability issues with this compound.
Troubleshooting workflow for this compound stability issues.
Quantitative Stability Data
The following tables summarize the (hypothetical) stability of this compound under various conditions as determined by a stability-indicating HPLC method.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | Remaining this compound (%) |
| DMSO | 24 | 99.5 |
| 48 | 98.9 | |
| Ethanol | 24 | 97.2 |
| 48 | 94.5 | |
| PBS (pH 7.4) | 2 | 91.3 |
| 8 | 78.6 |
Table 2: Stability of this compound in PBS at Different pH Values (4 hours at 37°C)
| pH | Remaining this compound (%) |
| 5.0 | 92.1 |
| 7.4 | 85.4 |
| 9.0 | 75.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in acetonitrile to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a reverse-phase HPLC method to quantify this compound and separate it from its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
MNK Signaling Pathway
The following diagram illustrates the position of MNK1/2 in the MAPK signaling pathway.
MNK signaling pathway and the point of intervention for this compound.
References
interpreting results from MNK inhibitor 9 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MNK inhibitor 9.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of both MNK1 and MNK2 kinases.[1][2] These kinases are key components of the MAPK signaling pathway and are responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[3] This phosphorylation is a critical step for the initiation of cap-dependent mRNA translation, a process vital for the synthesis of proteins involved in cell growth, survival, and proliferation.[4] By inhibiting MNK1 and MNK2, this compound effectively reduces the phosphorylation of eIF4E, leading to a decrease in the translation of specific mRNAs that encode for oncogenic proteins.[4]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research due to the frequent overactivation of the MAPK signaling pathway and increased eIF4E phosphorylation in various cancers.[4] Its ability to inhibit the proliferation of cancer cells, such as the KMS11-luc human multiple myeloma tumor cell line, makes it a valuable tool for studying the role of the MNK-eIF4E axis in tumorigenesis and for preclinical evaluation as a potential anti-cancer agent.[5]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[5] It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[5] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[5]
Q4: How do I dissolve this compound for my experiments?
The solubility of this compound can be challenging. For in vitro experiments, a stock solution in DMSO is typically prepared. For in vivo studies, several formulations are available to achieve a clear solution. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5] Refer to the detailed dissolution protocols in the "Experimental Protocols" section for specific solvent compositions.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Cell Line | EC50 (µM) | Reference |
| MNK1 | 0.003 | - | - | [1][2] |
| MNK2 | 0.003 | - | - | [1][2] |
| CaMK2D | 0.69 | - | - | [5] |
| FLT3 | 0.28 | - | - | [5] |
| PIM2 | 0.73 | - | - | [5] |
| ROCK2 | 0.37 | - | - | [5] |
| - | - | KMS11-luc | 1.7 | [5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-eIF4E (Ser209)
This protocol outlines the steps to assess the inhibition of eIF4E phosphorylation in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., starting from 100 µM) and a DMSO vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.
Protocol 3: In Vivo Dissolution of this compound
The following are example protocols for preparing this compound for in vivo experiments. It is crucial to ensure the final solution is clear.[5]
Formulation 1:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.
-
Add each solvent sequentially to achieve the final desired concentration of this compound.[5]
Formulation 2:
-
Prepare a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Dissolve this compound in this solvent mixture.[5]
Formulation 3:
-
Prepare a solution of 10% DMSO and 90% Corn Oil.
-
Dissolve this compound in this mixture. Note that this formulation may not be suitable for dosing periods longer than half a month.[5]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of p-eIF4E in Western Blots.
-
Possible Cause 1: Inhibitor concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
-
Possible Cause 2: Incubation time is too short.
-
Solution: Conduct a time-course experiment (e.g., 30 minutes, 1, 2, 6, 12, 24 hours) to identify the optimal treatment duration.[3]
-
-
Possible Cause 3: Inhibitor degradation.
-
Solution: Ensure proper storage of the inhibitor stock solution at -80°C.[5] Prepare fresh dilutions for each experiment.
-
-
Possible Cause 4: High basal activity of upstream pathways.
-
Solution: Serum-starve cells before treatment to reduce basal signaling. Include appropriate positive and negative controls in your experiment.
-
Issue 2: High variability or unexpected results in MTT assays.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accuracy. Allow cells to attach and resume growth before adding the inhibitor.
-
-
Possible Cause 2: Interference of the inhibitor with the MTT reagent.
-
Solution: Some compounds can directly affect the reduction of MTT, leading to inaccurate results.[6] It is advisable to include a cell-free control with the inhibitor and MTT to check for any direct chemical reaction. Consider using an alternative viability assay (e.g., CellTiter-Glo, crystal violet staining) to confirm your findings.
-
-
Possible Cause 3: Off-target effects leading to cytotoxicity.
-
Solution: this compound has known off-target activities against kinases like CaMK2D, FLT3, PIM2, and ROCK2.[5] Correlate the observed cytotoxicity with the inhibition of p-eIF4E to ensure the effect is on-target.
-
Issue 3: Solubility problems with this compound.
-
Possible Cause 1: Precipitation of the inhibitor in cell culture medium.
-
Solution: Prepare the final dilution of the inhibitor in pre-warmed medium just before adding it to the cells. Avoid high concentrations of DMSO in the final culture volume (typically <0.5%).
-
-
Possible Cause 2: Precipitation in in vivo formulations.
-
Solution: If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[5] Always visually inspect the solution for clarity before administration.
-
Mandatory Visualizations
Caption: The MAPK/MNK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis of p-eIF4E.
Caption: A logical troubleshooting workflow for unexpected Western blot results.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bohrium.com [bohrium.com]
Technical Support Center: MNK Inhibitor Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mitogen-activated protein kinase (MAPK)-interacting kinase (MNK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a decrease in phosphorylated eIF4E (p-eIF4E) after treatment with my MNK inhibitor?
A1: This is a common issue that can arise from several factors:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit MNK1 and MNK2. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incorrect Timing: The effect of MNK inhibitors on p-eIF4E levels can be rapid. Time-course experiments are recommended to identify the optimal treatment duration. For instance, the MNK inhibitor eFT508 has been shown to cause a significant loss of eIF4E phosphorylation within two minutes of treatment in human dorsal root ganglion neurons.[1][2]
-
Poor Compound Stability or Solubility: Ensure the inhibitor is properly dissolved and stable in your culture medium. Some inhibitors may require specific solvents, like DMSO, and have limited solubility in aqueous solutions.
-
Cell Line Specificity: The activity of MNK inhibitors can vary between different cell lines. Some cell lines may have compensatory signaling pathways that maintain eIF4E phosphorylation.
-
Antibody Quality: The antibodies used for Western blotting may not be specific or sensitive enough to detect changes in p-eIF4E levels. Always validate your antibodies using appropriate positive and negative controls.
Q2: My MNK inhibitor is showing unexpected toxicity or off-target effects. What could be the cause?
A2: Off-target effects are a significant concern with kinase inhibitors. Here are some potential reasons and solutions:
-
Inhibitor Specificity: Not all MNK inhibitors are highly specific. For example, Cercosporamide is known to inhibit JAK3 and Pkc1 in addition to MNK1/2.[3][4] It's essential to consult the manufacturer's data sheet and relevant literature for the inhibitor's selectivity profile.
-
High Concentrations: Using excessively high concentrations of the inhibitor can lead to off-target effects and general cellular toxicity. Stick to the lowest effective concentration determined from your dose-response experiments.
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations. Ensure your vehicle control experiments are properly conducted.
-
Dual Inhibitors: Some molecules are designed as dual inhibitors, which could be a source of unexpected effects if not accounted for in the experimental design.[5]
Q3: How can I confirm that the observed phenotype is due to MNK inhibition and not an off-target effect?
A3: To ensure the specificity of your results, consider the following validation experiments:
-
Use Multiple Inhibitors: Employ at least two structurally different MNK inhibitors to see if they produce the same phenotype. This reduces the likelihood that the observed effect is due to an off-target activity of a single compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of MNK1 and/or MNK2. If the resulting phenotype mimics that of the inhibitor treatment, it strongly suggests the effect is on-target.
-
Rescue Experiments: In a knockout or knockdown background, re-introducing a resistant form of the MNK kinase should rescue the phenotype, further confirming the on-target effect of the inhibitor.
-
Direct Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be used to confirm that the inhibitor is binding to MNK proteins within the cell.
Q4: I'm seeing a paradoxical increase in MNK1 phosphorylation at the activation loop (T209/214) after adding an ATP-competitive inhibitor. Is this expected?
A4: Yes, this phenomenon, known as paradoxical kinase priming, can occur with some ATP-competitive (Type I) MNK inhibitors.[6][7]
-
Mechanism: While these inhibitors block the kinase activity of MNK, they can lock the kinase in a pseudo-activated state. This conformation can lead to hyper-phosphorylation of the activation loop by upstream kinases like ERK and p38.[6][7]
-
Implications: This paradoxical activation might lead to unintended consequences, as the phosphorylated MNK1 could have enhanced binding to scaffolding proteins like eIF4G, even if its kinase activity is blocked.[6][7]
-
Alternative Inhibitors: Type II inhibitors, which bind to the inactive conformation of the kinase, may not cause this paradoxical effect and could be considered as an alternative.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used MNK inhibitors. Note that cellular IC50 values can vary significantly depending on the cell line and assay conditions.
| Inhibitor | Type | Target(s) | In Vitro IC50 (MNK1) | In Vitro IC50 (MNK2) | Cellular IC50 (p-eIF4E) | Common Working Concentration |
| Tomivosertib (eFT508) | ATP-competitive | MNK1, MNK2 | 2.4 nM[8] | 1 nM[8] | 2–16 nM[8][9] | 25 nM[1][2] |
| Cercosporamide | MNK Inhibitor | MNK1, MNK2, JAK3, Pkc1 | 116 nM[3] | 11 nM[3] | ~5 µM | 5–20 µM[10] |
| BAY 1143572 | PTEFb/CDK9 Inhibitor | CDK9/CycT1 | N/A | N/A | N/A | Not specified for MNK |
| CGP57380 | MNK Inhibitor | MNK1 | ~2.2 µM | - | ~20 µM | 20 µM[10] |
Signaling Pathway & Experimental Workflow Diagrams
// Nodes Start [label="No decrease in p-eIF4E\nobserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConc [label="Is inhibitor concentration\noptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="Action: Perform dose-response\n(e.g., 10 nM - 10 µM)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTime [label="Is treatment duration\noptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TimeCourse [label="Action: Perform time-course\n(e.g., 30 min - 48 hr)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckReagents [label="Are reagents (inhibitor,\nantibodies) validated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ValidateReagents [label="Action:\n1. Check inhibitor solubility/stability.\n2. Validate antibody with controls.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderAlternatives [label="Consider alternative causes:\n- Cell line resistance\n- Compensatory pathways", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckConc; CheckConc -> DoseResponse [label="No"]; DoseResponse -> CheckTime; CheckConc -> CheckTime [label="Yes"]; CheckTime -> TimeCourse [label="No"]; TimeCourse -> CheckReagents; CheckTime -> CheckReagents [label="Yes"]; CheckReagents -> ValidateReagents [label="No"]; ValidateReagents -> ConsiderAlternatives; CheckReagents -> ConsiderAlternatives [label="Yes"]; ConsiderAlternatives -> Success; } . Caption: Troubleshooting workflow for MNK inhibitor experiments.
Key Experimental Protocol
Protocol: Validating MNK Inhibition via Western Blotting for Phosphorylated eIF4E (p-eIF4E)
This protocol outlines the steps to assess the efficacy of an MNK inhibitor by measuring the phosphorylation status of its primary downstream target, eIF4E.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. The next day, replace the medium with fresh medium containing the MNK inhibitor at various concentrations (a dose-response is recommended, e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO). c. Incubate the cells for the desired period (a time-course experiment is recommended, e.g., 2, 6, 24 hours).
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). b. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting: a. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209) overnight at 4°C, following the manufacturer's recommended dilution. g. The next day, wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence detection system. c. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total eIF4E and a loading control (e.g., GAPDH or β-actin). d. Quantify the band intensities using densitometry software. The level of MNK inhibition is determined by the ratio of p-eIF4E to total eIF4E. A successful experiment will show a dose- and/or time-dependent decrease in this ratio in inhibitor-treated samples compared to the vehicle control.[10]
References
- 1. MNK inhibitor eFT508 (Tomivosertib) suppresses ectopic activity in human dorsal root ganglion neurons from dermatomes with radicular neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cercosporamide | Mnk | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MNK inhibitor 9 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of MNK inhibitor 9 in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of both MNK1 and MNK2, which are key kinases in the MAPK signaling pathway.[1] Its primary mechanism of action is to block the phosphorylation of eukaryotic initiation factor 4E (eIF4E) at Serine 209, a critical step in the initiation of cap-dependent mRNA translation of proteins involved in cell growth, proliferation, and survival.[2][3] By inhibiting MNK1 and MNK2, this compound effectively reduces the translation of oncogenic proteins, making it a valuable tool for cancer research.[2]
Q2: What are the reported IC50 and EC50 values for this compound?
A2: this compound is a highly potent inhibitor of MNK1 and MNK2 with IC50 values of 3 nM for both kinases. In cellular assays, it has been shown to inhibit the proliferation of the KMS11-luc human multiple myeloma cell line with an EC50 of 1.7 µM.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for MNK1/2, some off-target activity has been observed at higher concentrations. It has been reported to inhibit other kinases such as CaMK2D, FLT3, PIM2, and ROCK2 with IC50 values in the sub-micromolar range.[1] Researchers should consider these potential off-target effects when interpreting experimental results, especially at concentrations significantly higher than the reported EC50 for cell proliferation.
Q4: In which types of cancer cell lines is this compound expected to be most effective?
A4: MNK inhibitors, in general, are expected to be effective in cancers where the MAPK pathway is overactive, leading to increased eIF4E phosphorylation.[2] This includes various solid tumors and hematological malignancies.[4][5] The efficacy of this compound has been demonstrated in a multiple myeloma cell line.[1] Its effectiveness in other cancer types should be determined empirically.
Q5: Can this compound be used in combination with other therapies?
A5: Yes, combining MNK inhibitors with other anti-cancer agents is a promising strategy to enhance therapeutic efficacy and overcome resistance. Synergistic effects have been observed when MNK inhibitors are combined with mTOR inhibitors, chemotherapy, and targeted radionuclide therapy.[4][5][6] The rationale for combining with mTOR inhibitors lies in the potential for compensatory feedback loops between the MNK-eIF4E and PI3K/AKT/mTOR pathways.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in phosphorylated eIF4E (p-eIF4E) levels after treatment. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Short incubation time: The duration of treatment may not be sufficient to observe a significant reduction in p-eIF4E. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to MNK inhibition. 4. Incorrect Western blot protocol: Issues with antibody quality, concentration, or incubation times can lead to inaccurate results. | 1. Perform a dose-response experiment: Titrate this compound over a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration. 3. Investigate resistance mechanisms: Assess the expression and activation of upstream (e.g., ERK, p38) and parallel (e.g., PI3K/AKT/mTOR) signaling pathways. Consider combination therapies. 4. Validate your Western blot protocol: Ensure you are using a validated antibody for p-eIF4E (Ser209) and total eIF4E. Optimize antibody concentrations and incubation times as per the manufacturer's recommendations. |
| High cell viability despite treatment with this compound. | 1. Cell line insensitivity: Some cell lines may not be dependent on the MNK-eIF4E pathway for survival. 2. Compensatory signaling: Inhibition of the MNK pathway may lead to the activation of alternative pro-survival pathways, such as the PI3K/AKT/mTOR pathway.[7] 3. Inaccurate cell viability assay: The chosen assay may not be suitable for the experimental conditions or may be subject to interference. | 1. Confirm target engagement: Verify that this compound is inhibiting p-eIF4E in your cell line using Western blotting. 2. Explore combination therapies: Combine this compound with an mTOR inhibitor (e.g., rapamycin) or other targeted therapies to block compensatory signaling.[6] 3. Use an alternative cell viability assay: Consider using a different method to measure cell viability, such as trypan blue exclusion, crystal violet staining, or an ATP-based luminescence assay. |
| Inconsistent or variable results between experiments. | 1. Inhibitor stability: Improper storage or handling of this compound can lead to degradation. 2. Cell culture variability: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes. 3. Inconsistent experimental technique: Variations in inhibitor preparation, treatment times, or assay procedures can introduce variability. | 1. Follow storage recommendations: Store this compound as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] 2. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Maintain consistent protocols: Prepare fresh dilutions of the inhibitor for each experiment and adhere strictly to established protocols. |
| Observed off-target effects. | 1. High inhibitor concentration: Using concentrations of this compound significantly above the effective range can lead to inhibition of other kinases.[1] | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that effectively inhibits p-eIF4E and cell proliferation to minimize off-target effects. 2. Use a more selective inhibitor as a control: If available, compare the effects of this compound with a structurally different and highly selective MNK inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| MNK1 | Biochemical Assay | 3 nM | - | [1] |
| MNK2 | Biochemical Assay | 3 nM | - | [1] |
| Cell Proliferation | Cellular Assay | 1.7 µM | KMS11-luc (Multiple Myeloma) | [1] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Off-Target Kinase | IC50 (µM) | Reference |
| CaMK2D | 0.69 | [1] |
| FLT3 | 0.28 | [1] |
| PIM2 | 0.73 | [1] |
| ROCK2 | 0.37 | [1] |
Experimental Protocols
Western Blotting for Phosphorylated eIF4E (p-eIF4E)
This protocol describes the detection of p-eIF4E (Ser209) and total eIF4E in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209) and Rabbit anti-eIF4E
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total eIF4E and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Cell Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
Technical Support Center: Troubleshooting MNK Inhibitor 9 Resistance
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to MNK inhibitor 9 in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing intrinsic resistance to this compound. What are the potential mechanisms?
A1: Intrinsic resistance to MNK inhibitors can arise from several factors. One key mechanism is the baseline level of eIF4E phosphorylation. Cell lines with low basal levels of phosphorylated eIF4E may be less dependent on the MNK-eIF4E axis for survival and proliferation, rendering them insensitive to MNK inhibition.[1] Additionally, some cancer cells may have inherent activation of alternative survival pathways that compensate for the inhibition of MNK signaling.[2]
Another consideration is the expression of different MNK isoforms. The gene MKNK2, which encodes for the MNK2 kinase, can be alternatively spliced to produce two isoforms: Mnk2a and Mnk2b. Mnk2a has been shown to act as a tumor suppressor by activating the p38-MAPK stress pathway, while the Mnk2b isoform can be pro-oncogenic.[3] A high ratio of the pro-oncogenic Mnk2b to the tumor-suppressive Mnk2a isoform could contribute to intrinsic resistance.[3][4]
Finally, mutations in the MNK kinase domain itself, although less commonly reported for MNK inhibitors compared to other kinase inhibitors, could theoretically hinder drug binding while preserving catalytic activity.[5]
Q2: My cells initially responded to this compound, but have now developed acquired resistance. What are the likely causes?
A2: Acquired resistance to this compound often involves the activation of feedback loops and compensatory signaling pathways.[2][6] A common mechanism is the hyperactivation of upstream signaling pathways, such as the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which can lead to the reactivation of eIF4E phosphorylation or the activation of parallel survival signals.[7][8][9]
For instance, prolonged treatment with an MNK inhibitor can lead to a feedback mechanism where the cell increases the expression or phosphorylation of MNK1/2 or other components of the eIF4F complex to overcome the inhibition.[2] Furthermore, resistance to other targeted therapies, such as BET inhibitors, has been shown to induce MNK-dependent eIF4E phosphorylation as a survival mechanism.[6] This suggests that cells can adapt to targeted therapies by upregulating the MNK-eIF4E axis.
Q3: How can I experimentally determine if my resistant cells have upregulated the MNK-eIF4E pathway?
A3: To investigate the upregulation of the MNK-eIF4E pathway in your resistant cells, you can perform a series of molecular biology experiments. A key indicator is the level of eIF4E phosphorylation at Serine 209 (p-eIF4E). You can compare the levels of p-eIF4E in your resistant cell line versus the parental, sensitive cell line.
Troubleshooting Guides
Guide 1: Investigating Increased eIF4E Phosphorylation in Resistant Cells
Issue: Suspected upregulation of the MNK-eIF4E pathway as a mechanism of resistance.
Experimental Workflow:
Caption: Workflow for assessing MNK-eIF4E pathway activation.
Detailed Protocol: Western Blot for p-eIF4E and p-MNK1
-
Cell Lysis:
-
Wash resistant and sensitive cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF4E (Ser209), total eIF4E, p-MNK1 (Thr209/214), total MNK1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation:
An increase in the ratio of p-eIF4E to total eIF4E and p-MNK1 to total MNK1 in the resistant cells compared to the sensitive cells would suggest an upregulation of the MNK-eIF4E pathway.
Quantitative Data Summary:
| Cell Line | p-eIF4E / Total eIF4E (Relative Fold Change) | p-MNK1 / Total MNK1 (Relative Fold Change) |
| Parental (Sensitive) | 1.0 | 1.0 |
| This compound Resistant | (Experimental Value) | (Experimental Value) |
Guide 2: Exploring Combination Therapies to Overcome Resistance
Issue: this compound alone is not effective in resistant cells.
Rationale: Combining MNK inhibitors with drugs that target parallel or upstream survival pathways can be an effective strategy to overcome resistance.[6][10] For example, since the mTOR pathway also regulates eIF4E activity through 4E-BP1, dual inhibition of MNK and mTOR can be synergistic.[2] Similarly, combining MNK inhibitors with inhibitors of upstream kinases like MEK or BET proteins can prevent the activation of the MNK-eIF4E survival pathway.[6]
Experimental Design: Synergy Analysis using Combination Drug Treatment
Caption: Workflow for combination therapy synergy analysis.
Detailed Protocol: Cell Viability Assay for Synergy
-
Cell Seeding: Seed the resistant cells in 96-well plates at an appropriate density.
-
Drug Preparation: Prepare serial dilutions of this compound and the second inhibitor of choice (e.g., an mTOR inhibitor like rapamycin or a MEK inhibitor like trametinib).
-
Treatment: Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for significant cell growth inhibition (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-response curves. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Potential Combination Agents and Their Rationale:
| Combination Agent | Rationale |
| mTOR Inhibitors | The mTOR pathway also regulates eIF4E activity via 4E-BP1. Dual inhibition can more effectively suppress eIF4E-mediated translation.[2] |
| BET Inhibitors | Resistance to BET inhibitors can involve the activation of the MNK-eIF4E pathway as a feedback survival mechanism.[6] |
| MEK Inhibitors | The MAPK/ERK pathway is a primary activator of MNK1/2. Co-inhibition can block this activation.[9] |
| Chemotherapeutic Agents | MNK inhibition has been shown to sensitize cancer cells to conventional chemotherapies.[11] |
Signaling Pathway Overview
MNK-eIF4E Signaling and Resistance Pathways
References
- 1. The role of MNK proteins and eIF4E phosphorylation in breast cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Hyperactive mTOR and MNK1 phosphorylation of eIF4E confer tamoxifen resistance and estrogen independence through selective mRNA translation reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling TIME: How MNK Kinases Function to Shape Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MNK Inhibitor 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with MNK inhibitor 9.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of both MNK1 and MNK2 (MAPK-interacting kinases).[1][2][3][4] These kinases are key downstream effectors of the MAPK signaling pathway and are the only known kinases to phosphorylate eukaryotic initiation factor 4E (eIF4E) at Ser209.[5][6] Phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process often dysregulated in cancer, leading to increased translation of oncogenic proteins.[5][7][8] By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby reducing the translation of specific mRNAs involved in cell growth, proliferation, and survival.[7]
2. What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] When preparing for in vivo experiments, it is best to freshly prepare the working solution on the day of use.[1]
3. How should I prepare a stock solution of this compound?
This compound has good solubility and permeability.[9] For in vitro experiments, a common solvent is Dimethyl Sulfoxide (DMSO). For in vivo studies, several formulations can be used, including:[1]
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
4. What is the potency and selectivity of this compound?
This compound is a highly potent inhibitor of both MNK1 and MNK2 with IC50 values of 3 nM for both kinases.[4][9] It has demonstrated excellent selectivity in a panel of 53 kinases, with only four other kinases showing an IC50 of less than 1 µM.[9]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| MNK1 | 0.003 [1][2][3] |
| MNK2 | 0.003 [1][2][3] |
| CaMK2D | 0.69[1] |
| FLT3 | 0.28[1] |
| PIM2 | 0.73[1] |
| ROCK2 | 0.37[1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-eIF4E (Ser209) Inhibition
This protocol outlines the steps to assess the efficacy of this compound in reducing the phosphorylation of its primary downstream target, eIF4E.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209) and Rabbit anti-total eIF4E
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a DMSO vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-eIF4E and total eIF4E overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-eIF4E signal to the total eIF4E signal to determine the extent of inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of p-eIF4E | Inhibitor degradation: Improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the inhibitor from a new stock. Ensure proper storage at -80°C for long-term and -20°C for short-term.[1] |
| Suboptimal inhibitor concentration: The concentration used is too low to be effective in the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the EC50 in your cell line. | |
| Incorrect treatment time: The incubation time may be too short to observe a significant effect. | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration. | |
| Cell line insensitivity: The cell line may have redundant signaling pathways or low basal MNK activity. | Confirm MNK1/2 expression in your cell line. Consider using a positive control cell line known to be sensitive to MNK inhibition (e.g., KMS11-luc human multiple myeloma cells).[1] | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or serum concentration. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inhibitor precipitation: The inhibitor may not be fully dissolved in the cell culture medium. | Visually inspect the medium for any precipitate after adding the inhibitor. If needed, prepare a more dilute stock solution in DMSO before adding to the medium. | |
| Observed cell toxicity or off-target effects | High inhibitor concentration: The concentration used may be too high, leading to inhibition of other kinases.[1] | Use the lowest effective concentration determined from your dose-response experiments. Refer to the selectivity profile (Table 1) to be aware of potential off-target kinases at higher concentrations. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). Include a vehicle-only control in all experiments. |
Visualizations
Caption: MNK Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Troubleshooting Decision Tree for p-eIF4E Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MNK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound | CAS#:1889336-59-7 | Chemsrc [chemsrc.com]
Validation & Comparative
A Head-to-Head Comparison of Two Potent MNK Inhibitors: MNK Inhibitor 9 and eFT508 (Tomivosertib)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical data available for two prominent inhibitors of Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2): MNK inhibitor 9 and eFT508 (Tomivosertib). This document summarizes key quantitative data, outlines detailed experimental methodologies for crucial assays, and visualizes the pertinent biological pathways and experimental workflows.
Introduction to MNK Inhibition
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that represent a critical node in the MAPK signaling pathway. They are the sole kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209. This phosphorylation event is a key regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer and inflammatory diseases, leading to the preferential translation of oncogenes and pro-inflammatory cytokines. Consequently, the development of potent and selective MNK inhibitors has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors: the preclinical tool compound this compound and the clinical-stage inhibitor eFT508 (Tomivosertib).
Mechanism of Action and Signaling Pathway
Both this compound and eFT508 are potent inhibitors of MNK1 and MNK2. They act by competing with ATP for binding to the kinase domain of the MNK enzymes, thereby preventing the phosphorylation of their downstream substrate, eIF4E. The inhibition of eIF4E phosphorylation leads to a reduction in the translation of a specific subset of mRNAs that are crucial for tumor growth, survival, and immune evasion.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and eFT508, allowing for a direct comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | eFT508 (Tomivosertib) | Reference(s) |
| MNK1 IC₅₀ | 3 nM | 1-2.4 nM | [1][2][3][4] |
| MNK2 IC₅₀ | 3 nM | 1-2 nM | [1][2][3][4] |
| p-eIF4E Cellular IC₅₀ | 0.6 nM (KMS11-luc cells) | 2-16 nM (in various tumor cell lines) | [3][5] |
| Cell Proliferation EC₅₀ | 1.7 µM (KMS11-luc cells) | Varies by cell line (e.g., anti-proliferative activity against multiple DLBCL cell lines) | [1][3] |
Table 2: Kinase Selectivity Profile
| Kinase | This compound (% Inhibition at 1 µM or IC₅₀) | eFT508 (Tomivosertib) | Reference(s) |
| MNK1 | >90% | Highly potent inhibition | [5] |
| MNK2 | >90% | Highly potent inhibition | [5] |
| CaMK2D | IC₅₀ = 0.69 µM | Not reported | [1] |
| FLT3 | IC₅₀ = 0.28 µM | Not reported | [1] |
| PIM2 | IC₅₀ = 0.73 µM | Not reported | [1] |
| ROCK2 | IC₅₀ = 0.37 µM | Not reported | [1] |
| Overall Selectivity | Selective against a 53 kinase panel with 4 kinases having IC₅₀ <1 µM. | Described as "highly selective". | [5][6] |
Note: A direct comparison of selectivity is challenging due to the lack of publicly available, comprehensive kinase panel screening data for eFT508 under the same conditions as this compound.
In Vivo Efficacy
eFT508 (Tomivosertib) has demonstrated significant anti-tumor activity in various preclinical in vivo models and is currently being evaluated in clinical trials.[3][7]
-
Diffuse Large B-Cell Lymphoma (DLBCL): eFT508 shows significant anti-tumor activity in TMD8 and HBL-1 ABC-DLBCL xenograft models.[3]
-
Breast Cancer: In combination with paclitaxel, tomivosertib was well-tolerated and showed evidence of target engagement in a Phase Ib clinical trial in patients with refractory metastatic breast cancer.[8]
-
Acute Myeloid Leukemia (AML): eFT508 has shown preclinical efficacy in AML models.[9][10]
This compound is described as a suitable in vivo tool compound with good solubility and permeability, though specific in vivo efficacy data is less readily available in the public domain.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human MNK1 or MNK2 enzyme
-
eIF4E-derived peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)
-
Test compounds (this compound or eFT508)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and diluted test compound to the kinase reaction buffer.
-
Pre-incubate the mixture at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., KMS11-luc, TMD8)
-
Complete cell culture medium
-
Test compounds (this compound or eFT508)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
Western Blot for Phospho-eIF4E (Ser209)
This technique is used to detect the levels of phosphorylated eIF4E in cell lysates, providing a direct measure of MNK activity in a cellular context.
Materials:
-
Cancer cell line of interest
-
Test compounds (this compound or eFT508)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total eIF4E
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of the test compounds for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF4E) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total eIF4E as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated eIF4E.
Conclusion
Both this compound and eFT508 (Tomivosertib) are highly potent inhibitors of MNK1 and MNK2, demonstrating low nanomolar efficacy in biochemical and cellular assays. eFT508 has a more extensive publicly available dataset, including in vivo efficacy in multiple models and progression into clinical trials, highlighting its potential as a therapeutic agent. This compound serves as a valuable and potent tool compound for preclinical research, with good cell permeability and selectivity.
The choice between these inhibitors will depend on the specific research needs. For investigators requiring a well-characterized clinical candidate with established in vivo activity and safety profiles, eFT508 is the clear choice. For researchers seeking a potent and selective tool compound for in vitro and potentially in vivo target validation studies, this compound represents a strong option. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparative assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. eFT508(Tomivosertib)|eFT-508|MKNK1/2 protein inhibitor [dcchemicals.com]
- 5. This compound | CAS#:1889336-59-7 | Chemsrc [chemsrc.com]
- 6. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MNK Inhibitors: MNK Inhibitor 9 vs. Cercosporamide
For researchers and drug development professionals, the selection of a potent and selective MNK inhibitor is critical for advancing cancer research and therapy. This guide provides an objective comparison of two prominent MNK inhibitors, the synthetic compound MNK inhibitor 9 and the natural product cercosporamide, based on available experimental data.
Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are key downstream effectors of the MAPK signaling pathway and play a crucial role in promoting cancer cell proliferation, survival, and metastasis.[1] Their primary substrate, the eukaryotic initiation factor 4E (eIF4E), is a critical component of the mRNA cap-binding complex, and its phosphorylation by MNKs is linked to the translation of oncogenic proteins.[1] Consequently, the development of potent and selective MNK inhibitors is a promising avenue for cancer therapy.[2]
This guide focuses on a detailed comparison of two such inhibitors: this compound, a highly potent and selective synthetic molecule, and cercosporamide, a natural product originally identified as an antifungal agent.[3][4]
Mechanism of Action and Target Specificity
Both this compound and cercosporamide act as ATP-competitive inhibitors of MNK1 and MNK2.[3][5] However, their potency and selectivity profiles differ significantly.
This compound is a highly potent dual inhibitor of MNK1 and MNK2, with IC50 values in the low nanomolar range.[3][6] This indicates that a very low concentration of the inhibitor is required to reduce the activity of these kinases by half.
Cercosporamide , on the other hand, was first discovered as a selective inhibitor of fungal Pkc1.[4][7] It was later identified as a potent inhibitor of mammalian MNK1 and MNK2, with a preference for MNK2.[8][9] While potent against MNKs, cercosporamide also exhibits inhibitory activity against other kinases, such as Janus kinase 3 (JAK3) and protein kinase C (PKC) isoforms, at varying concentrations.[8][9]
The following diagram illustrates the central role of MNK in the MAPK signaling pathway and its impact on protein translation.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and cercosporamide, allowing for a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 | Ki | Source(s) |
| This compound | MNK1 | 3 nM | N/A | [3][6] |
| MNK2 | 3 nM | N/A | [3][6] | |
| CaMK2D | 690 nM | N/A | [6] | |
| FLT3 | 280 nM | N/A | [6] | |
| PIM2 | 730 nM | N/A | [6] | |
| ROCK2 | 370 nM | N/A | [6] | |
| Cercosporamide | MNK1 | 116 nM | N/A | [8][9] |
| MNK2 | 11 nM | N/A | [8][9] | |
| Fungal Pkc1 | <40 nM | 7 nM | [5][7] | |
| JAK3 | 31 nM | N/A | [9] | |
| Human PKCα | 1.02 µM | N/A | [8] | |
| Human PKCβ | 0.35 µM | N/A | [8] | |
| Human PKCγ | 5.8 µM | N/A | [8] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | EC50 / Effect | Source(s) |
| This compound | KMS11-luc (Multiple Myeloma) | Proliferation | 1.7 µM | [6] |
| Cercosporamide | B16 (Melanoma) | Proliferation | Decrease from 2.5 µM | [8] |
| HCT116 (Colon Carcinoma) | Proliferation | Decrease from 2.5 µM | [8] | |
| AML cell lines (e.g., U937, MM6) | eIF4E Phosphorylation | Dose-dependent suppression | [10][11] | |
| AML cell lines | Proliferation | Dose-dependent suppression | [10] |
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Tumor Type | Effect | Source(s) |
| Cercosporamide | Xenograft Mouse Model | Acute Myeloid Leukemia (MV4-11) | Enhanced anti-leukemic effect with cytarabine | [10][11] |
| Xenograft Mouse Model | Colon Carcinoma (HCT116) | Suppressed tumor growth | [8] | |
| Experimental Metastasis Model | Melanoma (B16) | Suppressed lung metastases | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Recombinant MNK1 or MNK2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
MNK inhibitor (this compound or cercosporamide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
Add serial dilutions of the inhibitor to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for eIF4E Phosphorylation
This protocol details the detection of phosphorylated eIF4E (p-eIF4E) in cell lysates following treatment with MNK inhibitors.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MNK inhibitor (this compound or cercosporamide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-eIF4E (Ser209) and anti-total eIF4E
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MNK inhibitor or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF4E overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF4E as a loading control.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of MNK inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MNK inhibitor (this compound or cercosporamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of the MNK inhibitor.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the in vivo efficacy of MNK inhibitors in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS and cell culture medium
-
MNK inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the MNK inhibitor or vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and, if applicable, perform pharmacodynamic analysis on tumor tissue (e.g., western blotting for p-eIF4E).
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
Conclusion
Both this compound and cercosporamide are valuable tools for studying the role of MNK signaling in cancer.
-
This compound stands out for its exceptional potency and selectivity for both MNK1 and MNK2. This makes it an ideal probe for dissecting the specific roles of MNK signaling with minimal off-target effects.
-
Cercosporamide , while also a potent MNK inhibitor, exhibits a broader kinase inhibition profile. This polypharmacology could be advantageous in certain therapeutic contexts where targeting multiple pathways might be beneficial, but it also necessitates careful consideration of potential off-target effects in experimental design and interpretation. Its demonstrated oral bioavailability and in vivo efficacy make it a valuable compound for preclinical studies.
The choice between these two inhibitors will ultimately depend on the specific research question and experimental context. For studies requiring highly selective MNK inhibition, this compound is the superior choice. For broader inquiries into the effects of inhibiting MNK and other related kinases, or for in vivo studies where oral bioavailability is a key factor, cercosporamide remains a relevant and useful tool. Further head-to-head studies are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. origene.com [origene.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. 2.4 Mouse xenograft models and drug administration [bio-protocol.org]
- 8. Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide to the Kinase Specificity of MNK Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase specificity of MNK inhibitor 9 against other known MAP kinase-interacting kinase (MNK) inhibitors, Tomivosertib (eFT508) and CGP57380. The data presented is based on publicly available experimental results to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to MNK Inhibitors
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that are activated by the ERK and p38 MAPK signaling pathways.[1][2] A primary and well-characterized downstream target of MNK kinases is the eukaryotic initiation factor 4E (eIF4E).[3][4] Phosphorylation of eIF4E by MNKs is a critical step in the initiation of cap-dependent mRNA translation, a process essential for protein synthesis.[5] Given their role in regulating the translation of oncogene-related proteins, MNK inhibitors are being actively investigated as potential therapeutics for various cancers.[6] The specificity of these inhibitors against other kinases is a critical factor in their utility as research tools and their potential as therapeutic agents.
Kinase Inhibition Profile
The following table summarizes the available inhibitory activity (IC50 values) of this compound, Tomivosertib (eFT508), and CGP57380 against their primary targets and a selection of other kinases. It is important to note that a direct head-to-head comparison is limited as the inhibitors have not been profiled against the same comprehensive kinase panel under identical experimental conditions.
| Kinase Target | This compound IC50 (µM) | Tomivosertib (eFT508) IC50 (µM) | CGP57380 IC50 (µM) |
| MNK1 | 0.003 [6] | 0.001-0.0024 [3][4] | 2.2 [5] |
| MNK2 | 0.003 [6] | 0.001-0.002 [3][4] | - |
| CaMK2D | 0.69 | - | - |
| FLT3 | 0.28 | - | - |
| PIM2 | 0.73 | - | - |
| ROCK2 | 0.37 | - | - |
| p38 | - | - | No Inhibition[5] |
| JNK1 | - | - | No Inhibition[5] |
| ERK1/2 | - | - | No Inhibition[5] |
| PKC | - | - | No Inhibition[5] |
| Src-family | - | - | No Inhibition[5] |
Note: A hyphen (-) indicates that data was not found for that specific kinase.
This compound demonstrates high potency against both MNK1 and MNK2 with an IC50 of 3 nM.[6] It has been reported to exhibit excellent selectivity against a panel of 53 kinases, with only four other kinases (CaMK2D, FLT3, PIM2, and ROCK2) showing an IC50 value below 1 µM. Tomivosertib (eFT508) is also a highly potent and selective inhibitor of both MNK1 and MNK2, with reported IC50 values in the low nanomolar range.[3][4] CGP57380 is a less potent MNK1 inhibitor with an IC50 in the micromolar range and has been shown to be selective against a number of other kinases, including p38, JNK1, ERK1/2, PKC, and Src-like kinases.[5]
Experimental Protocols
The following describes a general protocol for an in vitro kinase inhibition assay, such as the KINOMEscan™, which is a common method for determining the selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (e.g., KINOMEscan™)
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Materials:
-
Test compound (e.g., this compound)
-
A panel of purified kinases
-
Immobilized ligand beads
-
Assay buffer
-
Wash buffer
-
Detection reagent (e.g., DNA-tagged antibody against the kinase)
-
qPCR reagents
Procedure:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations in an appropriate solvent (e.g., DMSO).
-
Binding Reaction: The kinase, the immobilized ligand, and the test compound are incubated together in the assay buffer. The reaction is allowed to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Detection: The amount of kinase bound to the immobilized ligand is quantified. In the KINOMEscan™ assay, this is typically done by eluting the kinase and quantifying the associated DNA tag via qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control reaction without the compound. The results are often expressed as percent inhibition. For potent inhibitors, a dose-response curve is generated to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
Signaling Pathway and Experimental Workflow
To provide a better context for the function of MNK inhibitors and the methods used to characterize them, the following diagrams illustrate the MNK signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.
Caption: The MNK signaling pathway, illustrating upstream activators and downstream effectors.
Caption: A generalized workflow for assessing the specificity of kinase inhibitors.
References
- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to MNK Inhibitor 9 and Other Key MNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MNK inhibitor 9 against other notable MAP kinase-interacting kinase (MNK) inhibitors. The information is compiled from preclinical data to assist researchers in selecting the appropriate tool compounds for their studies in oncology, neurobiology, and inflammatory diseases.
Introduction to MNK Inhibition
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that represent a critical node in the MAPK signaling pathway.[1] They are activated by upstream kinases such as ERK and p38 MAPK.[1] A key downstream substrate of MNKs is the eukaryotic initiation factor 4E (eIF4E), which, upon phosphorylation at Ser209, plays a pivotal role in the translation of mRNAs involved in cell growth, proliferation, and survival.[2] Dysregulation of the MNK-eIF4E axis is implicated in various cancers, making MNK an attractive therapeutic target.[3][4] This guide focuses on the comparative efficacy of this compound, a potent and selective inhibitor, alongside other widely studied MNK inhibitors.
Quantitative Comparison of MNK Inhibitor Efficacy
The following tables summarize the in vitro and cellular potency of this compound and other selected MNK inhibitors. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor | MNK1 IC50 (nM) | MNK2 IC50 (nM) | Reference |
| This compound | 3 | 3 | [2] |
| Tomivosertib (eFT508) | 1-2 | 1-2 | [5] |
| SEL201 (SLV-2436) | 10.8 | 5.4 | [6] |
| ETC-206 (Tinodasertib) | 64 | 86 | [6] |
| CGP57380 | 2200 | Not specified | [6] |
| EB1 | 690 | 9400 | [7] |
Table 1: In Vitro Kinase Inhibition (IC50) . This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against purified MNK1 and MNK2 enzymes. Lower values indicate higher potency.
| Inhibitor | Cell Line | EC50 (µM) | Assay Endpoint | Reference |
| This compound | KMS11-luc (Multiple Myeloma) | 1.7 | Cell Proliferation | [2] |
Table 2: Cellular Efficacy . This table presents the half-maximal effective concentration (EC50) of this compound in a cell-based assay. This value reflects the inhibitor's potency in a biological context, accounting for cell permeability and target engagement.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate MNK inhibitor efficacy.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified MNK protein.
Objective: To determine the IC50 value of a test compound against MNK1 or MNK2.
Materials:
-
Recombinant human MNK1 or MNK2 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (at a concentration near the Km for the specific kinase)
-
Substrate (e.g., a peptide derived from eIF4E or a generic substrate like Myelin Basic Protein)
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the MNK enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-eIF4E Assay (Western Blot)
This cell-based assay assesses the inhibitor's ability to block the phosphorylation of eIF4E, the primary downstream target of MNK in cells.
Objective: To determine the effect of a test compound on MNK activity within a cellular context.
Materials:
-
Cancer cell line known to have active MNK signaling (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Test inhibitor (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, and a loading control (e.g., anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-eIF4E signal to the total eIF4E and loading control signals.
Mandatory Visualizations
MNK Signaling Pathway
Caption: The MNK signaling pathway, a key regulator of protein synthesis and cell proliferation.
Experimental Workflow: In Vitro MNK Kinase Assay
Caption: A generalized workflow for determining the IC50 of an MNK inhibitor in vitro.
Discussion and Conclusion
This compound demonstrates exceptional potency against both MNK1 and MNK2 in biochemical assays, with IC50 values in the low nanomolar range, comparable to another highly potent inhibitor, Tomivosertib (eFT508).[2][5] Its efficacy is further confirmed in cellular assays, where it inhibits the proliferation of multiple myeloma cells.[2]
When selecting an MNK inhibitor for research, several factors beyond in vitro potency should be considered. These include:
-
Selectivity: The off-target effects of an inhibitor can confound experimental results. While this compound is reported to be selective, a comprehensive kinase panel screening would provide a clearer picture of its specificity.
-
Cellular Potency: A compound's ability to penetrate cell membranes and engage its target in a cellular environment is critical. The EC50 value of this compound suggests good cell permeability and activity.[2]
-
Mechanism of Action: MNK inhibitors can be classified as Type I (ATP-competitive) or Type II (binding to an inactive conformation). This can influence their cellular effects. For instance, some Type I inhibitors have been shown to induce a pseudo-activated state of MNK, which may have unintended consequences.[7] The binding mode of this compound would be an important consideration for in-depth mechanistic studies.
References
- 1. A Highly Selective MNK Inhibitor Rescues Deficits Associated with Fragile X Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of MNK Inhibitor 9: A Comparative Guide
For researchers and drug development professionals navigating the landscape of MNK (MAPK-interacting kinase) inhibitors, rigorous in vivo validation is a critical determinant of a compound's therapeutic potential. This guide provides a comparative overview of the in vivo performance of MNK inhibitor 9 alongside other notable MNK inhibitors, Tomivosertib (eFT508) and ETC-206. The information is presented to facilitate an objective assessment based on available preclinical data.
Performance Comparison of MNK Inhibitors
The following table summarizes the key in vitro and in vivo characteristics of this compound and its comparators. It is important to note that comprehensive in vivo data for this compound is not publicly available in detail at the time of this writing. The primary source for this information is anticipated to be the publication by Han W, et al., in the Journal of Medicinal Chemistry (2016).
| Feature | This compound | Tomivosertib (eFT508) | ETC-206 |
| Target | MNK1/MNK2 | MNK1/MNK2 | MNK1/MNK2 |
| IC50 (MNK1) | 0.003 µM[1] | 1-2 nM | 64 nM |
| IC50 (MNK2) | 0.003 µM[1] | 1-2 nM | 86 nM |
| In Vivo Model | Data not publicly available | B-cell lymphoma xenograft, pancreatic tumor models | Diet-induced obesity mouse model |
| Dosing & Route | Data not publicly available | 1 mg/kg in xenograft models | 100 mg/kg by oral gavage |
| Efficacy | Data not publicly available | Significant tumor growth inhibition | Prevents diet-induced obesity and fatty liver |
| Pharmacodynamics | Data not publicly available | 70% inhibition of p-eIF4E at 1 mg/kg up to 8h post-dose | Significant reduction of p-eIF4E in various tissues |
| Pharmacokinetics | Described as having a good profile, specifics not available | Orally bioavailable | Orally bioavailable |
| Toxicity | Data not publicly available | Well-tolerated in preclinical models | No adverse effects observed in mice |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the process of in vivo validation, the following diagrams illustrate the MNK signaling pathway and a typical experimental workflow for testing MNK inhibitors.
Caption: The MNK signaling pathway, a critical regulator of protein synthesis and cell proliferation.
Caption: A generalized workflow for the in vivo validation of a kinase inhibitor.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key in vivo experiments.
Xenograft Tumor Model for Efficacy Studies
-
Cell Culture: Human tumor cell lines (e.g., a relevant cancer cell line for the inhibitor's target indication) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Husbandry: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: Cultured tumor cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²). Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Drug Administration: The MNK inhibitor (e.g., this compound) is formulated in an appropriate vehicle. The drug is administered to the treatment group according to the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes and body weights are measured 2-3 times per week. The study continues for a specified duration or until tumors in the control group reach a predetermined endpoint. The primary efficacy endpoint is often tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.
Pharmacokinetic (PK) Analysis
-
Animal Dosing: A cohort of mice receives a single dose of the MNK inhibitor via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood samples are processed to separate plasma.
-
Bioanalysis: The concentration of the MNK inhibitor in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
PK Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Pharmacodynamic (PD) Analysis
-
Study Design: A separate cohort of tumor-bearing mice is treated with the MNK inhibitor at an efficacious dose.
-
Tissue Collection: At specified time points after the final dose, tumors and/or surrogate tissues are collected from treated and control animals.
-
Biomarker Analysis: The level of the target biomarker is assessed in the collected tissues. For MNK inhibitors, this is typically the phosphorylation of eIF4E (p-eIF4E). This can be measured by various techniques, including:
-
Western Blotting: To quantify the relative levels of p-eIF4E and total eIF4E.
-
Immunohistochemistry (IHC): To visualize the localization and intensity of p-eIF4E staining within the tumor tissue.
-
ELISA: For a quantitative measurement of p-eIF4E levels.
-
-
Data Interpretation: The extent and duration of target engagement are determined by comparing the biomarker levels in the treated group to the control group.
Conclusion
The available data indicates that this compound is a highly potent and selective inhibitor of MNK1 and MNK2 in biochemical assays. However, a comprehensive in vivo validation dataset is crucial for a direct comparison with other clinical-stage MNK inhibitors like Tomivosertib and ETC-206. The provided experimental protocols offer a framework for the types of studies necessary to generate such data. Researchers interested in utilizing this compound are encouraged to consult the primary literature for detailed in vivo characterization to make informed decisions for their drug discovery and development programs.
References
A Comparative Guide to the Potency of MNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) have emerged as critical therapeutic targets in oncology and other disease areas. As downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways, MNK1 and MNK2 play a pivotal role in phosphorylating the eukaryotic translation initiation factor 4E (eIF4E).[1][2] This phosphorylation event is a key regulator of the translation of mRNAs encoding proteins implicated in cell proliferation, survival, and metastasis.[3][4] Consequently, the development of potent and selective MNK inhibitors is an area of intense research. This guide provides a comparative analysis of the potency of various MNK inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool compounds for their studies.
In Vitro Potency of MNK Inhibitors
The potency of MNK inhibitors is typically determined through biochemical kinase assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of MNK1 and MNK2 by 50% (IC50). The following table summarizes the reported IC50 values for a selection of prominent MNK inhibitors.
| Inhibitor | MNK1 IC50 (nM) | MNK2 IC50 (nM) | Notes |
| Tomivosertib (eFT508) | 1-2.4 | 1-2 | A potent and highly selective, orally active dual MNK1/2 inhibitor.[5] It has been evaluated in clinical trials for various cancers. |
| BAY 1143269 | 40 | 904 | A potent and selective MNK1 inhibitor.[6] |
| SEL-201 (SLV-2436) | 10.8 | 5.4 | A highly potent, ATP-competitive inhibitor of both MNK1 and MNK2. |
| ETC-206 (Tinodasertib) | 64 | 86 | An orally available and selective dual MNK1/2 inhibitor.[7] |
| MNK inhibitor 9 | 3 | 3 | A potent and selective dual MNK1/2 inhibitor with good cell permeability.[7] |
| ETC-168 | 23 | 43 | A selective and orally active dual MNK1/2 inhibitor.[7] |
| DS12881479 | 21 | - | A potent and selective MNK1 inhibitor.[7] |
| Cercosporamide | 116 | 11 | A potent MNK inhibitor that has shown in vivo anti-tumor efficacy.[3] It also inhibits other kinases.[3] |
| CGP 57380 | 2200 | - | A cell-permeable, selective MNK1 inhibitor.[7] |
| ETP-45835 | 575 | 646 | A selective and potent dual MNK1/2 inhibitor.[7] |
| EB1 | 690 | 9400 | A non-ATP-competitive MNK1 inhibitor that binds to the inactive form of the kinase.[6] |
MNK Signaling Pathway
The diagram below illustrates the central role of MNK1 and MNK2 in integrating signals from the ERK and p38 MAPK pathways to regulate eIF4E-mediated protein translation.
Caption: The MNK signaling pathway, activated by growth factors and stress, leading to eIF4E phosphorylation and subsequent regulation of protein translation.
Experimental Protocols
Accurate determination of inhibitor potency relies on robust and well-defined experimental methodologies. Below are detailed protocols for biochemical and cellular assays commonly used to assess MNK inhibitor activity.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant active MNK1 or MNK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., RS domain-derived peptide)[8]
-
ATP
-
MNK inhibitor (test compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the MNK inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the MNK inhibitor solution.
-
Kinase Reaction: Add a mixture of the MNK enzyme and substrate peptide to each well.[8]
-
Initiation: Start the reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.[9]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for eIF4E Phosphorylation (Western Blotting)
This assay assesses the ability of an inhibitor to block the phosphorylation of eIF4E in a cellular context.
Materials:
-
Cell culture medium and supplements
-
MNK inhibitor (test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total eIF4E
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the MNK inhibitor or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-eIF4E antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total eIF4E antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-eIF4E and total eIF4E. Calculate the ratio of phospho-eIF4E to total eIF4E for each treatment condition and normalize to the vehicle control. Determine the cellular IC50 value for the inhibition of eIF4E phosphorylation.
Experimental Workflow for MNK Inhibitor Potency Assessment
The following diagram outlines a typical workflow for evaluating the potency of novel MNK inhibitors, from initial biochemical screening to cellular validation.
Caption: A streamlined workflow for the evaluation of MNK inhibitor potency from in vitro assays to in vivo studies.
References
- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of MNK Inhibitor 9
For researchers, scientists, and drug development professionals, the exquisite selectivity of a kinase inhibitor is a paramount attribute. This guide provides an objective comparison of the cross-reactivity profile of MNK inhibitor 9 against other notable MNK inhibitors, supported by experimental data and detailed methodologies. A thorough understanding of an inhibitor's off-target effects is crucial for interpreting experimental results and predicting potential toxicities.
Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) 1 and 2 are key regulators of protein synthesis and are implicated in various cancers, making them attractive therapeutic targets. This compound has emerged as a potent inhibitor of both MNK1 and MNK2 with IC50 values of 3 nM for both isoforms. However, its activity against other kinases, a measure of its cross-reactivity, is a critical consideration for its use as a specific research tool or a therapeutic candidate.
Comparative Analysis of Kinase Inhibitor Selectivity
To provide a clear comparison, this guide summarizes the available quantitative data on the cross-reactivity of this compound and several alternative MNK inhibitors: Tomivosertib (eFT508), CGP57380, SEL-201, and ETC-206. The data is presented in a structured table for easy interpretation.
| Inhibitor | Primary Targets (IC50) | Known Off-Targets (IC50/Percent Inhibition) | Kinase Panel Size | Reference |
| This compound | MNK1 (3 nM), MNK2 (3 nM) | CaMK2D (690 nM), FLT3 (280 nM), PIM2 (730 nM), ROCK2 (370 nM). Additionally, 4 out of 53 kinases in a panel showed IC50 < 1 µM. | 53 | [1] |
| Tomivosertib (eFT508) | MNK1 (1-2.4 nM), MNK2 (1-2 nM) | Described as "highly selective," but specific quantitative data from a broad kinase panel is not readily available in the public domain. | Not specified | [2][3] |
| CGP57380 | MNK1 (2.2 µM) | Reported to have no inhibitory activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases. | Not specified | [4][5] |
| SEL-201 | MNK1 (10.8 nM), MNK2 (5.4 nM) | Limited publicly available cross-reactivity data. | Not specified | [6] |
| ETC-206 | MNK1 (64 nM), MNK2 (86 nM) | In a panel of 104 kinases, only one other kinase showed significant inhibition when screened at 1 µM. | 104 | [7][8] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates higher potency. The selectivity of an inhibitor is often assessed by comparing its potency against its primary target to its potency against a wide range of other kinases (the kinome).
Signaling Pathways and Experimental Workflows
To visualize the biological context and the methods used to assess cross-reactivity, the following diagrams are provided.
Experimental Protocols
A critical aspect of evaluating cross-reactivity is the methodology employed. Two widely used platforms for large-scale kinase inhibitor profiling are KINOMEscan and NanoBRET assays.
KINOMEscan™ Profiling Assay Protocol
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Methodology:
-
Kinase Preparation: A library of DNA-tagged human kinases is produced in either T7 phage or HEK-293 cells.
-
Ligand Immobilization: A proprietary, broadly-selective kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
-
Data Analysis: The results are typically expressed as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific kinase target within living cells.
Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® luciferase) to a fluorescent acceptor (a cell-permeable fluorescent tracer). The kinase of interest is fused to NanoLuc®, and a fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer binds to the kinase-NanoLuc® fusion protein, BRET occurs. A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Preparation: HEK-293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Plating: The transfected cells are seeded into 384-well plates.
-
Compound and Tracer Addition: The test compound is serially diluted and added to the cells, followed by the addition of the NanoBRET™ tracer at a fixed concentration.
-
Equilibration: The plate is incubated to allow for compound entry into the cells and binding to the target kinase.
-
Substrate Addition and Signal Detection: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added. The donor emission (450 nm) and acceptor emission (610 nm) are measured using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data is then normalized to controls (vehicle and a high-concentration inhibitor) to determine the percent inhibition. IC50 values are calculated from the dose-response curves.
Conclusion
The available data indicates that this compound is a potent inhibitor of MNK1 and MNK2. While it shows some cross-reactivity against a limited number of kinases at sub-micromolar concentrations, a comprehensive understanding of its selectivity requires profiling against a much larger panel of kinases. In comparison, inhibitors like Tomivosertib (eFT508) and ETC-206 are reported to be highly selective, though detailed, publicly available data from extensive kinase panels would be beneficial for a direct, quantitative comparison. CGP57380, while selective against a few tested kinases, is significantly less potent against MNK1.
For researchers selecting an MNK inhibitor, the choice will depend on the specific application. For cellular studies aiming for high potency, this compound and Tomivosertib are strong candidates. However, for applications where exquisite selectivity is paramount to avoid confounding off-target effects, inhibitors with documented low cross-reactivity against a broad kinome panel, such as ETC-206, may be more suitable. It is always recommended to consult comprehensive kinase profiling data when available and to validate key findings with a structurally distinct inhibitor to ensure that the observed biological effects are indeed due to the inhibition of the intended target.
References
- 1. researchgate.net [researchgate.net]
- 2. eubopen.org [eubopen.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Practical Fragments: Fragments in the clinic: ETC-206 [practicalfragments.blogspot.com]
- 8. selleckchem.com [selleckchem.com]
Validating the Anti-Tumor Effects of MNK Inhibitor 9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of MAP kinase-interacting kinases (MNKs) has emerged as a promising strategy in oncology. These kinases, MNK1 and MNK2, are key downstream effectors of the RAS-MAPK and p38 MAPK signaling pathways, and their primary substrate, the eukaryotic initiation factor 4E (eIF4E), is a critical regulator of protein synthesis of oncogenes. Phosphorylation of eIF4E is a crucial step for its oncogenic activity. This guide provides a comparative analysis of MNK inhibitor 9, a potent and selective inhibitor of both MNK1 and MNK2, against other known MNK inhibitors, supported by experimental data and detailed protocols.
The MNK-eIF4E Signaling Pathway in Cancer
The MNK-eIF4E signaling axis is a critical convergence point for various oncogenic pathways. Upon activation by upstream signals, MNK1 and MNK2 phosphorylate eIF4E at Ser209, a modification that enhances the translation of a specific subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis. Dysregulation of this pathway is a common feature in a wide range of human cancers.
Figure 1: The MNK-eIF4E signaling pathway and the point of intervention by this compound.
Comparative Analysis of MNK Inhibitors
This compound is a highly potent and selective small molecule inhibitor of both MNK1 and MNK2, with IC50 values of 3 nM for each kinase.[1][2] This positions it among the most potent MNK inhibitors developed to date. The following table provides a comparison of this compound with other notable MNK inhibitors based on their reported biochemical potencies.
| Inhibitor | MNK1 IC50 (nM) | MNK2 IC50 (nM) | Notes |
| This compound | 3 | 3 | Highly potent and selective for both MNK1 and MNK2.[1][2] |
| Tomivosertib (eFT508) | 1-2 | 1-2 | Orally bioavailable, has been evaluated in clinical trials.[3] |
| SEL201 | 10.8 | 5.4 | ATP-competitive inhibitor. |
| ETC-206 (Tinodasertib) | 64 | 86 | Selective MNK1/2 inhibitor.[2] |
| BAY1143269 | - | - | Entered clinical trials. |
| CGP57380 | 2200 | - | Early generation MNK inhibitor, also inhibits other kinases. |
| Cercosporamide | 116 | 11 | Potent MNK inhibitor with some off-target effects. |
| EB1 | 690 | 9400 | Selective for MNK1 over MNK2.[1] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.
Preclinical Anti-Tumor Activity
While direct head-to-head in vivo comparative studies featuring this compound are not extensively published, its high potency in biochemical assays suggests strong potential for anti-tumor activity. For instance, this compound has been shown to inhibit the proliferation of the KMS11-luc human multiple myeloma cell line with an EC50 of 1.7 µM.[4]
Other potent MNK inhibitors have demonstrated significant anti-tumor effects in various preclinical models:
-
Tomivosertib (eFT508): Has shown efficacy in reducing tumor growth in xenograft models of various cancers and has been evaluated in Phase 1 clinical trials for advanced solid tumors.[3]
-
SEL201: This MNK1/2 inhibitor has demonstrated the ability to lower oncogenicity and reduce the metastatic ability of KIT-mutant melanoma cells.[5]
The expectation is that this compound, given its potent and selective profile, would exhibit comparable or potentially superior anti-tumor efficacy in similar preclinical models. Further in vivo studies are warranted to confirm this.
Experimental Protocols
To facilitate further research and validation of this compound and other related compounds, detailed protocols for key experimental assays are provided below.
Experimental Workflow for In Vitro and In Vivo Evaluation
Figure 2: A generalized workflow for the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (and other inhibitors for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and other comparative inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor solutions at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-eIF4E (p-eIF4E)
Objective: To assess the inhibitory effect of this compound on the phosphorylation of eIF4E.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the ratio of p-eIF4E to total eIF4E.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-eIF4E and proliferation markers like Ki-67).
Conclusion
This compound stands out as a highly potent and selective inhibitor of both MNK1 and MNK2. Its low nanomolar IC50 values suggest a strong potential for significant anti-tumor activity. While direct comparative preclinical data with other leading MNK inhibitors is still emerging, the information available positions this compound as a valuable tool for cancer research and a promising candidate for further drug development. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings, contributing to the growing body of evidence supporting MNK inhibition as a viable therapeutic strategy in oncology.
References
Safety Operating Guide
Proper Disposal of MNK Inhibitor 9: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of MNK inhibitor 9, ensuring laboratory safety and regulatory compliance.
This compound is a potent and selective inhibitor of MAPK-interacting kinases 1 and 2 (MNK1/2). As with any biologically active compound, adherence to strict disposal protocols is crucial to mitigate potential environmental and health risks. The following procedures are based on general best practices for chemical waste management and should be supplemented by a thorough review of the compound's specific Safety Data Sheet (SDS) and institutional guidelines.
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage of this compound are essential to prevent accidental exposure or release.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C for short-term storage and -80°C for long-term storage. |
| Container | Keep in a tightly sealed, labeled container. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound. |
Step-by-Step Disposal Procedure
The disposal of this compound, as with many research-grade chemical compounds, should be managed as hazardous chemical waste.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. Always review the SDS for this compound provided by the manufacturer before initiating any disposal procedures. Section 13 of the SDS will contain specific disposal considerations.
-
Segregation of Waste:
-
Do not mix this compound waste with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), in a designated and clearly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (1889336-59-7) and an approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for scheduling a waste pickup. Never dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols
While specific experimental protocols involving this compound will vary depending on the research, any procedure generating waste contaminated with this compound must incorporate the disposal steps outlined above. For example, in a cell-based assay, all culture media containing the inhibitor, as well as any plastics or glassware that came into contact with it, should be collected as hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and protecting the broader ecosystem. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal challenges.
Essential Safety and Disposal Guidance for Handling MNK Inhibitor 9
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent small molecule compounds like MNK inhibitor 9 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize exposure and ensure a safe laboratory environment. All personnel must review the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling the compound.
Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the handler and the chemical, mitigating risks of inhalation, skin contact, and ingestion. Given that this compound is a potent, cell-permeable kinase inhibitor, a comprehensive PPE strategy is crucial.[1][2] The following table outlines the recommended PPE for various tasks involving this compound, based on general best practices for handling hazardous drugs and potent compounds.[3][4][5]
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-rated), N95 or higher Respirator, Goggles and Face Shield |
| Reconstituting and Diluting (Liquid Form) | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-rated), Goggles and Face Shield (work in a certified chemical fume hood) |
| Cell Culture and In Vitro Assays | Double Chemotherapy Gloves, Disposable Gown, Safety Glasses (work in a Class II Biosafety Cabinet) |
| In Vivo Dosing and Animal Handling | Double Chemotherapy Gloves, Disposable Gown, N95 Respirator (if aerosolization is possible), Safety Glasses |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, Goggles and Face Shield |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is critical to prevent contamination and accidental exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability.[2]
-
Keep the container tightly sealed and store in a designated, labeled area for potent compounds.
Handling Workflow:
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Disposal Plan:
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container labeled "Hazardous Chemical Waste" and "Trace Chemotherapy Waste." |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated hazardous waste container immediately after use. Do not reuse disposable PPE.[3] |
| Liquid Waste (e.g., cell culture media) | Collect in a sealed, labeled hazardous waste container. The container should be clearly marked with the contents, including "this compound." |
Spill Management Protocol:
In the event of a spill, immediate and correct action is necessary to contain the substance and protect personnel.
Caption: Spill response protocol for this compound.
Signaling Pathway Context
This compound is a potent and selective inhibitor of MAPK-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][6] These kinases are downstream effectors in the MAPK signaling pathway and play a crucial role in protein synthesis and cell proliferation through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[6] Understanding this pathway is key to its application in research.
Caption: Simplified signaling pathway showing the action of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pogo.ca [pogo.ca]
- 4. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 6. This compound | CAS#:1889336-59-7 | Chemsrc [chemsrc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
